molecular formula C9H10N4S B1332468 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 26131-68-0

4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1332468
CAS No.: 26131-68-0
M. Wt: 206.27 g/mol
InChI Key: NCPZCRVLFQRVRR-UHFFFAOYSA-N
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Description

4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPZCRVLFQRVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353912
Record name 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26131-68-0
Record name 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is limited in publicly available literature. This guide consolidates information on closely related analogs and provides predicted properties and established experimental protocols for similar compounds to serve as a comprehensive resource.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide focuses on the physicochemical properties of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, a molecule of interest for its potential therapeutic applications.

Physicochemical Properties

Due to the absence of specific experimental data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, this section presents a combination of data from a closely related analog, 4-Hexyl-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione, and computed data for the isomeric 4-Ethyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol.

Quantitative Data Summary

The following tables summarize the available experimental data for a close structural analog and computed data for a positional isomer. These values provide an estimate of the expected properties of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Table 1: Experimental Data for the Analogous Compound: 4-Hexyl-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione [1]

PropertyValue
Molecular FormulaC₁₃H₁₈N₄S
Melting Point115 °C
AppearancePowder

Table 2: Computed Physicochemical Properties for the Isomeric 4-Ethyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol [2]

PropertyValue
Molecular FormulaC₉H₁₀N₄S
Molecular Weight206.27 g/mol
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass206.06261751 Da
Topological Polar Surface Area72.6 Ų
Heavy Atom Count14
Complexity258

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of 4,5-disubstituted-1,2,4-triazole-3-thiols, adapted from established literature procedures. These methods can be applied for the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Synthesis of 4-Alkyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol is based on the synthesis of 4-Hexyl-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione.[1]

Step 1: Synthesis of Nicotinic Hydrazide

  • A mixture of methyl nicotinate (1 eq.) and hydrazine hydrate (2 eq.) is refluxed in ethanol for 6-8 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield nicotinic hydrazide.

Step 2: Synthesis of 1-(Nicotinoyl)-4-ethylthiosemicarbazide

  • Nicotinic hydrazide (1 eq.) is dissolved in ethanol.

  • Ethyl isothiocyanate (1 eq.) is added to the solution.

  • The mixture is refluxed for 4-6 hours.

  • Upon cooling, the solid product is filtered, washed with ethanol, and dried.

Step 3: Synthesis of 4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • The 1-(nicotinoyl)-4-ethylthiosemicarbazide (1 eq.) is dissolved in an aqueous solution of sodium hydroxide (2M, 1.2 eq.).

  • The mixture is refluxed for 6-8 hours.

  • The solution is then cooled and acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the final product.

Characterization Methods

The synthesized compound can be characterized using the following techniques:

  • Melting Point: Determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For a similar compound, characteristic peaks were observed at 3240 cm⁻¹ (N-H), 1595 cm⁻¹ (C=N), and 1278 cm⁻¹ (C=S).[1]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the proton environment of the molecular structure. For a similar hexyl derivative, characteristic signals included a triplet for the terminal methyl group, multiplets for the methylene groups, and distinct signals for the pyridine ring protons.[1]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the synthesized compound.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 4,5-disubstituted-1,2,4-triazole-3-thiols.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Formation cluster_2 Step 3: Triazole Ring Closure Ester Pyridine-3-carboxylic acid ester Hydrazine Hydrazine Hydrate Ester->Hydrazine Ethanol, Reflux Hydrazide Nicotinic Hydrazide Hydrazine->Hydrazide Hydrazide_ref Nicotinic Hydrazide Isothiocyanate Ethyl Isothiocyanate Hydrazide_ref->Isothiocyanate Ethanol, Reflux Thiosemicarbazide 1-(Nicotinoyl)-4-ethylthiosemicarbazide Isothiocyanate->Thiosemicarbazide Thiosemicarbazide_ref 1-(Nicotinoyl)-4-ethylthiosemicarbazide Base NaOH (aq) Thiosemicarbazide_ref->Base Reflux Acid HCl (aq) Base->Acid Acidification Final_Product 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Acid->Final_Product

Caption: General synthesis pathway for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Potential Biological Signaling Pathway

Derivatives of 1,2,4-triazole-3-thione have been reported to exhibit a range of biological activities, including potential anticancer effects. A hypothetical signaling pathway involved in such activity is depicted below.

G cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways Triazole_Compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, DHFR) Triazole_Compound->Enzyme_Inhibition ROS_Induction Reactive Oxygen Species (ROS) Induction Triazole_Compound->ROS_Induction DNA_Interaction DNA Interaction Triazole_Compound->DNA_Interaction Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Enzyme_Inhibition->Anti_Angiogenesis Apoptosis Apoptosis ROS_Induction->Apoptosis DNA_Interaction->Apoptosis

Caption: Hypothetical signaling pathways for the anticancer activity of triazole compounds.

References

Spectroscopic Analysis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed spectroscopic data for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is limited. This guide provides a detailed spectroscopic analysis of the closely related isomer, 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol , based on published data. The experimental protocols and expected spectroscopic characteristics for the target compound are inferred from this data and analysis of similar triazole derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The title compound, 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, is a member of this important class of heterocyclic compounds. Its structural elucidation through spectroscopic methods is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide details the expected spectroscopic characteristics and the methodologies for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which is expected to be very similar to the pyridin-3-yl isomer.

Table 1: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3440 - 3330MediumN-H stretch (tautomeric form)
~3130 - 3040MediumAromatic C-H stretch
~2980 - 2900MediumAliphatic C-H stretch (ethyl group)
~2600WeakS-H stretch (thiol tautomer)
~1640StrongC=N stretch (triazole ring)
~1590StrongC=C stretch (pyridine ring)
~1250MediumC-N stretch

Table 2: Reported ¹H NMR Spectral Data for 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.24Triplet (t)3H-CH₃ (ethyl group)
4.32Quartet (q)2H-CH₂- (ethyl group)
7.79 - 7.80Multiplet (m)2HPyridine H-3, H-5
8.73 - 8.74Multiplet (m)2HPyridine H-2, H-6
~13.5Broad Singlet1H-SH / -NH (tautomeric proton)

Note on Isomeric Difference: For the pyridin-3-yl isomer, the signals for the pyridine protons would exhibit a different splitting pattern and chemical shifts due to the change in the substitution pattern. One would expect to see four distinct signals for the pyridine ring protons, likely appearing as a doublet, a triplet, a doublet of doublets, and a singlet or a narrow triplet, depending on the coupling constants.

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~14-CH₃ (ethyl group)
~40-CH₂- (ethyl group)
~124Pyridine C-3, C-5
~135Pyridine C-4
~150Pyridine C-2, C-6
~148Triazole C-5
~168Triazole C-3 (C=S)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
[M+H]⁺Molecular ion peak
FragmentsCorresponding to loss of ethyl group, SH group, and pyridine ring fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

A generalized synthesis involves the reaction of a substituted thiosemicarbazide with a suitable cyclizing agent.

  • Step 1: Synthesis of N-ethyl-2-(pyridin-3-yl)hydrazinecarbothioamide: Isonicotinic acid hydrazide is reacted with ethyl isothiocyanate in a suitable solvent like ethanol under reflux to yield the corresponding thiosemicarbazide.

  • Step 2: Cyclization: The synthesized thiosemicarbazide is then cyclized by refluxing in an aqueous solution of a base, such as sodium hydroxide. Acidification of the reaction mixture with an acid like hydrochloric acid precipitates the desired 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed, and recrystallized.

3.2 FT-IR Spectroscopy

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.

3.4 Mass Spectrometry

  • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is recorded in the positive ion mode to observe the [M+H]⁺ peak.

Visualizations

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Isonicotinic_Acid_Hydrazide Isonicotinic Acid Hydrazide Thiosemicarbazide N-ethyl-2-(pyridin-3-yl)hydrazinecarbothioamide Isonicotinic_Acid_Hydrazide->Thiosemicarbazide Ethanol, Reflux Ethyl_Isothiocyanate Ethyl Isothiocyanate Ethyl_Isothiocyanate->Thiosemicarbazide Thiosemicarbazide_ref Thiosemicarbazide Product 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Caption: Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Synthesized_Compound Synthesized Compound FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Functional Group Analysis NMR NMR Spectroscopy Synthesized_Compound->NMR Proton and Carbon Environment MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight and Fragmentation Structural_Elucidation Structural Elucidation FTIR->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Conclusion

The spectroscopic analysis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, and its isomers, is fundamental for its characterization. This guide provides a comprehensive overview of the expected spectral data and the necessary experimental protocols. While the provided data is for a closely related isomer, it serves as a strong predictive tool for the analysis of the title compound. Researchers can utilize this information to design experiments, interpret spectral data, and confirm the successful synthesis of this and similar 1,2,4-triazole derivatives.

Technical Guide: 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information for the heterocyclic compound 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document outlines its key identifiers, a generalized synthetic approach based on established methods for analogous compounds, and discusses the potential biological activities inherent to the 1,2,4-triazole-3-thiol scaffold. Due to the scarcity of specific research on this compound, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.

Chemical Identity and Properties

The fundamental identification for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is its CAS number, which provides a unique registry for this chemical substance.

IdentifierValue
Chemical Name 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
CAS Number 26131-68-0[1][2]
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol [3]
IUPAC Name 4-ethyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

General Synthetic Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-documented process in heterocyclic chemistry.[4][5][6][7] A common and effective method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[4] The following diagram illustrates a generalized workflow for the synthesis of the target compound.

G cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Cyclization A Nicotinic acid hydrazide C 1-(Nicotinoyl)-4-ethylthiosemicarbazide A->C + B Ethyl isothiocyanate B->C D 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol C->D Base-catalyzed cyclization (e.g., NaOH or KOH)

A generalized synthetic workflow for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol Outline:

  • Synthesis of 1-(Nicotinoyl)-4-ethylthiosemicarbazide:

    • Nicotinic acid hydrazide is reacted with ethyl isothiocyanate in a suitable solvent (e.g., ethanol).

    • The reaction mixture is typically refluxed for several hours.

    • The resulting thiosemicarbazide intermediate can be isolated by filtration upon cooling.

  • Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol:

    • The synthesized thiosemicarbazide is dissolved in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide).

    • The mixture is heated under reflux to induce intramolecular dehydrative cyclization.[4]

    • Upon cooling, the reaction mixture is acidified to precipitate the final product.

    • The product can then be filtered, washed, and recrystallized from an appropriate solvent to achieve purification.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

Potential Biological Activities

While no specific biological activity has been reported for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, the broader class of 1,2,4-triazole-3-thiol derivatives is known to exhibit a wide range of pharmacological properties.[4][8] These activities are attributed to the unique structural features of the triazole ring system.

Derivatives of 1,2,4-triazole-3-thione have demonstrated a variety of biological actions, including:

  • Antimicrobial Activity: Many compounds with this scaffold have shown potent antibacterial and antifungal properties.[8][9]

  • Anticancer Activity: Some derivatives have been investigated for their potential as antitumor agents.[4]

  • Anti-inflammatory and Analgesic Effects: The triazole nucleus is a component of various therapeutically used drugs with anti-inflammatory and pain-relieving properties.[8]

  • Anticonvulsant and CNS Stimulant Activity: Certain 1,2,4-triazole derivatives have shown effects on the central nervous system.

  • Antiradical Activity: Some 1,2,4-triazole derivatives have been studied for their ability to scavenge free radicals.[10]

The biological profile of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol would require experimental validation through in vitro and in vivo screening assays.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. Research into its mechanism of action would be a novel area of investigation.

The following diagram outlines a logical workflow for the initial biological screening of this compound.

G A Synthesized Compound (4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol) B In Vitro Screening A->B C Antimicrobial Assays (e.g., MIC, MBC) B->C D Cytotoxicity Assays (e.g., MTT, LDH) B->D E Enzyme Inhibition Assays B->E F Hit Identification C->F D->F E->F G Further Mechanistic Studies (e.g., Target Identification, Pathway Analysis) F->G

A logical workflow for the initial biological evaluation of the target compound.

Conclusion

4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, identified by CAS number 26131-68-0, is a heterocyclic compound with potential for biological activity based on its structural class. While specific experimental data is lacking, this guide provides a framework for its synthesis and initial biological evaluation. Further research is necessary to elucidate its physicochemical properties, biological activities, and mechanism of action. This compound represents an opportunity for novel investigations in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Molecular Structure of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a well-established synthetic route and predicted characterization data based on analogous structures and computational methods. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the compound's physicochemical properties and pharmacological profile. This guide focuses on the specific derivative, 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS No. 26131-68-0), a molecule combining the versatile 1,2,4-triazole-3-thiol core with a pyridine moiety, a common feature in many bioactive compounds.

Molecular Structure and Properties

The molecular structure of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol consists of a central 1,2,4-triazole ring substituted with an ethyl group at the N4 position, a pyridin-3-yl group at the C5 position, and a thiol group at the C3 position. The compound can exist in two tautomeric forms: the thiol and the thione form.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₀N₄S-
Molecular Weight206.27 g/mol [3]
XLogP31.1[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]
Rotatable Bond Count2[4]
Exact Mass206.062617 g/mol [3]
Topological Polar Surface Area72.6 Ų[3]

Note: The data presented in this table is based on computational predictions for the isomeric compound 4-Ethyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol and may vary for the title compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Due to the absence of experimental data, a predicted spectrum would show signals for the ethyl group (a triplet and a quartet), aromatic protons of the pyridine ring, and a broad singlet for the thiol proton.
¹³C NMR Predicted signals would correspond to the carbons of the ethyl group, the pyridine ring, and the triazole ring.
IR (Infrared) Expected characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹) for the thione tautomer.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 206.

Note: This data is predictive and requires experimental verification.

Proposed Experimental Protocols

The synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step reaction sequence. The general methodology involves the formation of a thiosemicarbazide intermediate followed by its cyclization in an alkaline medium.

Synthesis of N-ethyl-2-(pyridin-3-ylcarbonyl)hydrazine-1-carbothioamide
  • Reaction Setup: To a solution of nicotinic acid hydrazide (1 eq.) in ethanol, add ethyl isothiocyanate (1 eq.).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours.

  • Work-up: The solvent is removed under reduced pressure, and the resulting solid is washed with cold diethyl ether to yield the thiosemicarbazide intermediate.

Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
  • Reaction Setup: The synthesized thiosemicarbazide intermediate (1 eq.) is dissolved in an aqueous solution of sodium hydroxide (2N).

  • Reaction Conditions: The reaction mixture is refluxed for 6-8 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Cyclization A Nicotinic acid hydrazide D Reflux (4-6h) A->D B Ethyl isothiocyanate B->D C Ethanol (Solvent) C->D E N-ethyl-2-(pyridin-3-ylcarbonyl)hydrazine-1-carbothioamide D->E F Thiosemicarbazide Intermediate H Reflux (6-8h) F->H G NaOH (2N) G->H I Acidification (HCl) H->I J 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol I->J

Caption: Proposed synthetic workflow for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Potential Biological Activity and Signaling Pathways

While specific biological data for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is not available, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols has been reported to exhibit a range of pharmacological activities. These include antimicrobial, antifungal, and anticancer effects.[1][2] The pyridine moiety is also a common feature in many biologically active molecules, potentially enhancing the binding affinity to various biological targets.

The antimicrobial activity of triazole-thiol derivatives is often attributed to the inhibition of essential microbial enzymes. For instance, in fungi, they are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to the disruption of the fungal cell membrane. In bacteria, these compounds may interfere with various metabolic pathways.

G A 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol B Microbial Enzyme Target (e.g., Lanosterol 14α-demethylase) A->B Binds to C Inhibition of Enzyme Activity B->C D Disruption of Essential Metabolic Pathway (e.g., Ergosterol Biosynthesis) C->D E Impaired Cell Membrane Integrity D->E F Antimicrobial/Antifungal Effect E->F

Caption: Generalized signaling pathway for the potential antimicrobial action of triazole-thiol derivatives.

Conclusion

4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and its potential biological activities based on the well-documented properties of the 1,2,4-triazole-3-thiol class of compounds. Further experimental investigation is warranted to fully elucidate the physicochemical properties, spectroscopic data, and the pharmacological profile of this specific molecule. The detailed protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts in this area.

References

The Rising Therapeutic Potential of Triazole-Thiol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of novel triazole-thiol derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the experimental protocols and quantitative data associated with these promising therapeutic agents. This document summarizes key findings related to their antimicrobial, anticancer, and enzyme-inhibiting properties, presenting data in a structured format and visualizing complex workflows and pathways to facilitate understanding and further research.

Introduction

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the 1,2,4-triazole ring system has garnered significant attention due to its diverse pharmacological profile, which includes antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of a thiol (-SH) or thione (=S) group at the 3- or 5-position of the triazole ring often enhances the biological potency of the resulting derivatives.[3] These sulfur-containing triazoles exhibit improved binding affinities to various biological targets, likely due to the polarizability of the sulfur atom and its ability to form key interactions within enzyme active sites.[3]

This guide will explore the synthesis and multifaceted biological activities of these compounds, providing detailed experimental methodologies and a comprehensive summary of quantitative data from recent studies.

Synthetic Strategies for Triazole-Thiol Derivatives

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a common starting point for the development of a wide range of derivatives. A generalized and widely adopted synthetic pathway is outlined below.[1][4]

General Synthetic Protocol

The synthesis typically proceeds through a multi-step process beginning with a carboxylic acid hydrazide.

  • Formation of Potassium Dithiocarbazinate: The starting benzoic acid hydrazide is treated with carbon disulfide in an alkaline ethanolic or methanolic solution (e.g., potassium hydroxide) at low temperatures (0-5°C) with continuous stirring. This reaction yields the corresponding potassium dithiocarbazinate salt.[4][5]

  • Cyclization to Form the Triazole Ring: The potassium salt is then cyclized by refluxing with hydrazine hydrate. This step results in the formation of the core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus.[1][4]

  • Derivatization: The basic triazole-thiol nucleus can be further modified. A common approach involves the condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases.[1][6] These intermediates can then be used in subsequent reactions, such as cyclization with thioglycolic acid, to generate more complex heterocyclic systems.[4] Another strategy involves the reaction of the thiol group with electrophiles like substituted benzyl halides or 2-chloro-N-phenyl acetamides.[7][8]

Generalized_Synthesis_of_Triazole_Thiol_Derivatives cluster_1 Derivatization Pathways start Carboxylic Acid Hydrazide step1 Potassium Dithiocarbazinate Salt start->step1  CS2, KOH    Methanol/Ethanol   step2 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol step1->step2  Hydrazine Hydrate    Reflux   schiff_base Schiff Base Formation step2->schiff_base  Aromatic Aldehydes   thio_alkylation Thio-alkylation step2->thio_alkylation  Electrophiles (e.g., Benzyl Halides)   final_products_schiff Final Schiff Base Derivatives schiff_base->final_products_schiff  Further Cyclization (e.g., Thioglycolic Acid)   final_products_thio Final Thioether Derivatives thio_alkylation->final_products_thio

Caption: Generalized synthetic workflow for novel triazole-thiol derivatives.

Biological Activities and Efficacy

Novel triazole-thiol derivatives have been extensively evaluated for a range of biological activities. The following sections detail the experimental protocols used for these assessments and summarize the quantitative results.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is critical in the face of rising drug resistance. Triazole-thiol derivatives have shown considerable promise in this area.[9][10]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The synthesized compounds are dissolved in a suitable solvent like DMSO and then serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

The following table summarizes the MIC values (in µg/mL) of representative triazole-thiol derivatives against various bacterial and fungal strains.

Compound IDS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
4a ------[1]
4b ------[1]
4c -20----[1]
4e --25312432[1]
7a >100>100>100---[5]
7b >100>100>100---[5]
7i >100>100>100---[5]
Gentamycin 1.56-100-1.56-100---[5]
Ketoconazole ------[6]

Note: '-' indicates data not available in the cited sources.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and selectivity remains a primary goal in medicinal chemistry.[11] Triazole-thiol derivatives have emerged as a promising class of compounds with significant antiproliferative effects.[3][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[8]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, B16F10) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized triazole-thiol derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Triazole-Thiol Derivatives (Varying Conc.) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Standard experimental workflow for the MTT cell viability assay.

The following table presents the half-maximal inhibitory concentration (IC50 in µM) of selected triazole-thiol derivatives against various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Hydrazone 4 IGR39 (Melanoma)2-17[3]
Hydrazone 14 MDA-MB-231 (Breast)2-17[3]
Hydrazone 18 Panc-1 (Pancreatic)2-17[3]
TP1-TP7 B16F10 (Murine Melanoma)41.12 - 61.11[8]
TP6 B16F10 (Murine Melanoma)Highest Activity[8]
Enzyme Inhibition

Triazole-thiol derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis, such as cholinesterases (implicated in Alzheimer's disease) and tyrosinase.[7][13]

Ellman's method is a widely used spectrophotometric assay to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme (AChE or BChE), a buffer solution, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and Ellman's reagent (DTNB).

  • Measurement: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored spectrophotometrically.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

The following table shows the IC50 values of novel triazole-thiol derivatives against key enzymes.

Compound SeriesEnzymeIC50 RangeReference
1.1-1.5 Acetylcholinesterase (AChE)1.63 - 17.68 nM[13]
2.1-2.8 Butyrylcholinesterase (BChE)8.71 - 84.02 nM[13]
9a, 9d-h Mushroom Tyrosinase0.098 - 0.379 µM[7]
9h Mushroom Tyrosinase0.098 µM[7]
Kojic Acid (Std.) Mushroom Tyrosinase16.832 µM[7]

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiol derivatives is highly dependent on the nature and position of substituents on the core scaffold.[2]

  • Antimicrobial Activity: The presence of electron-withdrawing or electron-donating groups on the aromatic ring attached to the triazole nucleus can significantly influence antimicrobial potency. For instance, in one study, a derivative with a 4-bromobenzylthio group showed enhanced anticancer activity.[1][8]

  • Anticancer Activity: For anticancer hydrazone derivatives, moieties like 2-hydroxybenzene and 2-hydroxy-5-nitrobenzene were identified as being crucial for high activity against several cancer cell lines.[3]

  • Enzyme Inhibition: In tyrosinase inhibitors, an unsubstituted phenyl group at the 5-position of the triazole ring led to more satisfactory results compared to a para-fluoro-phenyl group, indicating that electronic and steric factors play a key role in enzyme-inhibitor interactions.[7]

SAR_Logic cluster_factors Influencing Factors core 1,2,4-Triazole-3-thiol Core Scaffold activity Biological Activity (Antimicrobial, Anticancer, etc.) core->activity substituents Substituents at R1 and R2 positions substituents->activity electronic Electronic Effects (Electron-donating/ -withdrawing) substituents->electronic steric Steric Hindrance substituents->steric lipophilicity Lipophilicity substituents->lipophilicity

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Conclusion

Novel triazole-thiol derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their straightforward synthesis and the ease with which their core structure can be modified allow for the creation of large libraries of compounds for biological screening. The data summarized in this guide clearly demonstrates their potent antimicrobial, anticancer, and enzyme-inhibiting activities. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising laboratory findings into clinically effective drugs. The detailed protocols and structured data presented herein aim to serve as a valuable resource to accelerate these research and development efforts.

References

In Vitro Screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the in vitro screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is limited. This guide, therefore, provides a comprehensive framework for the in vitro evaluation of this compound based on established methodologies and data from structurally related 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The experimental protocols and data presented herein are derived from studies on analogous compounds and should be adapted and validated for the specific molecule of interest.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It outlines the core methodologies for the synthesis and comprehensive in vitro screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, a heterocyclic compound belonging to a class with diverse and significant biological activities.

Introduction to 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions can modulate these activities. Substituted 1,2,4-triazole-3-thiols have been reported to possess antimicrobial, antifungal, antioxidant, anticancer, and anti-inflammatory properties.[1][2] The pyridine moiety, present in the target compound, is also a common feature in many bioactive molecules, potentially enhancing its therapeutic efficacy.

General Synthesis Pathway

The synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol would likely follow a well-established route for 4,5-disubstituted-1,2,4-triazole-3-thiols. This typically involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][3]

A plausible synthetic workflow is outlined below:

G cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization Nicotinic_acid Nicotinic acid Nicotinohydrazide Nicotinohydrazide Nicotinic_acid->Nicotinohydrazide Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Nicotinohydrazide Thiosemicarbazide_intermediate 1-(Nicotinoyl)-4-ethyl- thiosemicarbazide Nicotinohydrazide->Thiosemicarbazide_intermediate Reaction in Ethanol Ethyl_isothiocyanate Ethyl isothiocyanate Ethyl_isothiocyanate->Thiosemicarbazide_intermediate Target_Compound 4-Ethyl-5-pyridin-3-yl- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide_intermediate->Target_Compound Reflux, then Acidification NaOH Aqueous NaOH NaOH->Target_Compound

Caption: General Synthetic Pathway for the Target Compound.

In Vitro Biological Screening Data (from Analogous Compounds)

The following tables summarize quantitative data from published studies on 1,2,4-triazole-3-thiol derivatives that are structurally related to the target compound. This data can inform the design of an effective screening cascade for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Table 1: Antibacterial Activity of Analogous Triazole-Thiol Derivatives
CompoundBacterial StrainZone of Inhibition (mm)Reference
4-Hexyl-5-(4-pyridyl)-3H-1,2,4-triazole-3-thioneStaphylococcus aureus18[1]
4-Hexyl-5-(4-pyridyl)-3H-1,2,4-triazole-3-thioneEscherichia coli15[1]
4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneStaphylococcus aureus20[1]
4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneEscherichia coli16[1]
Table 2: Antioxidant Activity of Analogous Triazole-Thiol Derivatives
CompoundAssayIC50 (µg/mL)Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b)DPPH Radical Scavenging5.84[4]
4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one)DPPH Radical Scavenging10 ± 0.7[5]
Table 3: Anticancer Activity of Analogous Triazole-Thiol Derivatives
CompoundCell LineIC50 (µM)Reference
3-(5-(4-Bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)41.12[6]
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)A549 (Lung carcinoma)3.854[7]
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)U87 (Glioblastoma)4.151[7]
1,2,3-Triazole-containing coumarin derivative (10)MCF-7 (Breast cancer)19.6[8]

Detailed Experimental Protocols

The following are detailed protocols for the primary in vitro assays relevant to the screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Antibacterial Screening: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent alone)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation: A standardized microbial inoculum is uniformly spread over the surface of an MHA plate.

  • Well Creation: Sterile wells are punched into the agar using a cork borer.[10]

  • Sample Loading: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.[11]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate MHA Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Samples Add Test Compound, Positive & Negative Controls Create_Wells->Add_Samples Incubate Incubate at 37°C for 18-24h Add_Samples->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2) Akt->Apoptosis_Inhibition Inhibits Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Triazole_Compound Triazole Compound Triazole_Compound->Akt Potential Inhibition

References

Potential Therapeutic Targets of Pyridin-3-yl Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-3-yl triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, with a particular focus on their applications in oncology. We will delve into the key molecular targets, summarize the quantitative data on their inhibitory activities, provide detailed experimental protocols for their evaluation, and visualize the associated signaling pathways.

Core Therapeutic Targets in Oncology

Research has predominantly identified pyridin-3-yl triazole derivatives as potent inhibitors of several protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis. The primary targets include Bcr-Abl, c-Met, and the Epidermal Growth Factor Receptor (EGFR).

Bcr-Abl Kinase

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[1] Pyridin-3-yl triazole compounds have been designed as analogs of imatinib, a first-line Bcr-Abl inhibitor, to overcome drug resistance.[2][3]

c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell proliferation, motility, and invasion.[4][5] Aberrant c-Met activation is implicated in numerous cancers, making it a prime therapeutic target.[6][7]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[8] Its dysregulation is a common feature in many cancers, and several EGFR inhibitors have been developed for cancer therapy.[9]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyridin-3-yl triazole and related compounds against their kinase targets and cancer cell lines.

Table 1: Bcr-Abl Kinase and CML Cell Line Inhibition

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)Reference
Compound 2c Bcr-Abl-K5621.0[2]
Compound 2d Bcr-Abl-K5627.3[2]
Compound 2g Bcr-Abl-K562>10[2]
Imatinib Bcr-Abl-K5620.08[2]
Compound 7a Bcr-Abl0.13--[10]
Compound 7c Bcr-Abl0.19K5620.30[10]
Imatinib Bcr-Abl0.33--[10]

Table 2: c-Met Kinase and Cancer Cell Line Inhibition

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
Compound 5a c-Met4.27HepG-23.42[11]
Compound 5b c-Met7.95HepG-23.56[11]
Cabozantinib c-Met5.38--[11]
Compound B26 --A5493.22[12]
Compound B26 --HeLa4.33[12]
Compound B26 --MCF-75.82[12]
Golvatinib --A5498.14[12]

Table 3: EGFR Kinase and Cancer Cell Line Inhibition

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)Reference
Compound 13c EGFR-MCF-78.04[13]
Compound 13c EGFR-A54912.24[13]
Compound 8 EGFR0.103HeLa2.57[14]
Compound 8 VEGFR-20.069HepG25.96[14]
Compound 8 Topo II19.74MCF-76.41[14]

Signaling Pathways and Mechanisms of Action

Inhibition of Bcr-Abl, c-Met, and EGFR by pyridin-3-yl triazole compounds disrupts key downstream signaling pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Bcr-Abl Signaling Pathway

The constitutive activity of Bcr-Abl activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[15][16][17]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) GRB2 GRB2 Bcr_Abl->GRB2 PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation Pyridin_3_yl_Triazole Pyridin-3-yl Triazole Compound Pyridin_3_yl_Triazole->Bcr_Abl Inhibition

Bcr-Abl Signaling Inhibition
c-Met Signaling Pathway

Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK, PI3K/AKT, and STAT3, promoting cell motility, invasion, and survival.[4][7][18]

c_Met_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c_Met c-Met Receptor HGF->c_Met GAB1 GAB1 c_Met->GAB1 GRB2 GRB2 c_Met->GRB2 STAT3 STAT3 c_Met->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Proliferation, Motility, Invasion, Survival ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions STAT3->Cell_Functions Pyridin_3_yl_Triazole Pyridin-3-yl Triazole Compound Pyridin_3_yl_Triazole->c_Met Inhibition

c-Met Signaling Inhibition
EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and activation of its intrinsic kinase activity, leading to the activation of the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9][19][20]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR SHC SHC EGFR->SHC PI3K PI3K EGFR->PI3K GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Proliferation & Survival ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions Pyridin_3_yl_Triazole Pyridin-3-yl Triazole Compound Pyridin_3_yl_Triazole->EGFR Inhibition

EGFR Signaling Inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of pyridin-3-yl triazole compounds. Below are representative protocols for key in vitro assays.

Experimental Workflow: From Compound to Cellular Effect

The general workflow for evaluating the anticancer activity of a novel pyridin-3-yl triazole compound involves a series of in vitro assays.

Experimental_Workflow Compound Pyridin-3-yl Triazole Compound Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., Bcr-Abl, c-Met, EGFR) Compound->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Kinase_Assay->MTT_Assay Western_Blot Western Blot for Phospho-Proteins MTT_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (DAPI Staining) MTT_Assay->Apoptosis_Assay Data_Analysis Data Analysis & SAR Studies Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

In Vitro Evaluation Workflow
MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridin-3-yl triazole compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation is typically detected using a labeled antibody or by measuring ATP consumption.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and the pyridin-3-yl triazole compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or remaining ATP using a suitable method (e.g., ELISA, fluorescence, luminescence).

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement in a cellular context.[21][22][23]

Protocol:

  • Cell Lysis: Treat cells with the pyridin-3-yl triazole compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Bcr-Abl, anti-phospho-c-Met, anti-phospho-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

DAPI Staining for Apoptosis

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.[24][25][26][27]

Protocol:

  • Cell Treatment: Grow cells on coverslips and treat with the pyridin-3-yl triazole compound for a specified time.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

  • DAPI Staining: Incubate the cells with DAPI solution (1 µg/mL).

  • Mounting and Visualization: Wash the cells, mount the coverslips on microscope slides, and visualize the nuclei using a fluorescence microscope.

  • Analysis: Apoptotic cells will exhibit condensed and fragmented nuclei, which can be quantified to determine the apoptotic index.[24]

Conclusion

Pyridin-3-yl triazole compounds represent a promising class of small molecules with significant potential as anticancer agents. Their ability to target key oncogenic kinases such as Bcr-Abl, c-Met, and EGFR provides a strong rationale for their continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance these compounds towards clinical applications. Further optimization of this scaffold may lead to the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

"literature review of 4H-triazole-3-thiol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4H-1,2,4-Triazole-3-thiol Derivatives

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic scaffold containing three nitrogen atoms, which serves as a vital pharmacophore in medicinal chemistry.[1][2] Its derivatives are known for their metabolic stability, hydrogen bonding capacity, and dipole character, which contribute to their ability to bind with various enzymes and receptors.[2] Among the vast library of triazole-based compounds, 4H-1,2,4-triazole-3-thiol derivatives have garnered significant attention due to their broad and potent biological activities. These compounds, characterized by a thiol (-SH) group at the 3-position of the 4H-1,2,4-triazole ring, exhibit a wide pharmacological spectrum, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[3][4][5] This review aims to provide a comprehensive technical guide on the synthesis, biological activities, and experimental protocols related to 4H-1,2,4-triazole-3-thiol derivatives, intended for researchers and professionals in drug discovery and development.

Synthesis of the 4H-1,2,4-Triazole-3-thiol Core

The construction of the 4H-1,2,4-triazole-3-thiol ring system is a cornerstone for developing novel derivatives. Several synthetic strategies have been established, with the most prevalent method involving the cyclization of thiosemicarbazide or thiocarbohydrazide precursors.

General Synthetic Protocol

A widely adopted and efficient method begins with an appropriate carboxylic acid hydrazide. The general steps are as follows:

  • Formation of Potassium Dithiocarbazinate: The starting benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (e.g., potassium hydroxide) to yield a potassium dithiocarbazinate salt.[6][7]

  • Cyclization: The potassium salt is then treated with hydrazine hydrate. The subsequent intramolecular cyclization, typically under reflux, results in the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus.[6][8]

  • Derivatization: The core nucleus can be further modified. For instance, the 4-amino group is often condensed with various aromatic aldehydes to synthesize Schiff base derivatives, which themselves exhibit significant biological activity.[8][9] The thiol group at the C-3 position can also be alkylated to produce S-substituted derivatives.[10][11]

An alternative route involves the reaction of thiocarbohydrazide with formic acid or a substituted benzoic acid to form the triazole ring.[9][12]

G cluster_reagents A Aromatic Carboxylic Acid Hydrazide (R-CONHNH2) B Potassium Dithiocarbazinate Salt A->B  + CS2, KOH/EtOH C 4-Amino-5-Aryl-4H- 1,2,4-triazole-3-thiol B->C  + Hydrazine Hydrate (NH2NH2), H2O, Reflux D Schiff Base Derivatives C->D  + Aromatic Aldehyde (R'-CHO) E S-Substituted Derivatives C->E  + Alkyl Halide (R''-X) Reagents Reagents & Conditions

Caption: General synthetic pathway for 4H-1,2,4-triazole-3-thiol derivatives.

Biological Activities and Data

Derivatives of 4H-1,2,4-triazole-3-thiol are recognized for their diverse pharmacological effects, which are largely influenced by the nature and position of substituents on the triazole ring and its side chains.[13]

Antimicrobial Activity

Many 4H-1,2,4-triazole-3-thiol derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[14] Schiff base derivatives, in particular, have shown potent effects.[9] The presence of electron-withdrawing groups, such as halogens, on the aromatic rings of the derivatives often enhances their antimicrobial potential.

Table 1: Antibacterial Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Bacterial Strain Activity (MIC, µg/mL) Reference
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus 6.25 [9]
4-(2-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Staphylococcus aureus 6.25 [9]
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Bacillus subtilis 12 [8]
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Staphylococcus aureus 14 [8]
Nalidixic acid-based azomethine derivative Pseudomonas aeruginosa 16 [15]

| Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | Escherichia coli | 3.12 |[15] |

Table 2: Antifungal Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Fungal Strain Activity (MIC, µg/mL) Reference
4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Microsporum gypseum 6.25 [9]
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Candida albicans 24 [8]
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Aspergillus niger 32 [8]

| 5-phenyl-1-H-1,2,4-triazole-3-thione arylhydrazone derivative | Candida albicans | Comparable to Fluconazole |[13] |

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer agents. Derivatives of 4H-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various human cancer cell lines, with some compounds showing promising activity comparable to standard chemotherapeutic drugs.[2]

Table 3: Anticancer Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Cell Line Activity (IC₅₀, µM) Reference
Hydrazone derivative 4 Melanoma (IGR39) ~2-17 [2]
Hydrazone derivative 14 Pancreatic Carcinoma (Panc-1) ~2-17 [2]
Hydrazone derivative 18 Breast Cancer (MDA-MB-231) ~2-17 [2]
1,2,4-triazole-N-arylamide hybrid Breast Cancer (MDA-MB-231) 3.61 [16]

| [(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid | Human Breast Cancer | Potent Activity |[17] |

Antiviral Activity

Triazole derivatives, such as Ribavirin, are well-known antiviral agents.[18] Research into 4H-1,2,4-triazole-3-thiol derivatives has revealed their potential to inhibit a range of DNA and RNA viruses, including influenza viruses and Human Immunodeficiency Virus (HIV).[18][19] The mechanism of action can vary, with some compounds acting as inhibitors of key viral enzymes like reverse transcriptase.[18]

Table 4: Antiviral Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Virus Target/Activity Reference
R-configuration enantiomers with electron-withdrawing groups Influenza A (H1N1) Potential drug candidates [18]
4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives MERS Coronavirus Nsp13 helicase inhibitors [18]

| Thiopyrano[2,3-b]quinoline with tetrazole substituent | Influenza A | Moderate activity (IC₅₀ = 18.4 µM) |[20] |

Enzyme Inhibition

The ability of 1,2,4-triazole derivatives to interact with enzyme active sites makes them promising candidates for enzyme inhibitors.[21] Derivatives of 4H-1,2,4-triazole-3-thiol have been shown to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and metallo-β-lactamases (MBLs), which are implicated in Alzheimer's disease, diabetes, and antibiotic resistance, respectively.[11][12][22]

Table 5: Enzyme Inhibition Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Enzyme Activity (IC₅₀ / Kᵢ, µM) Reference
Azinane derivative 12d (3-methyl phenyl) Acetylcholinesterase (AChE) 0.73 ± 0.54 [22][23]
Azinane derivative 12m (4-methyl phenyl) Butyrylcholinesterase (BChE) 0.038 ± 0.50 [22][23]
Azinane derivative 12n (2-ethyl-6-methyl phenyl) α-Glucosidase <36.74 (More active than Acarbose) [22]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivative (CP 35 ) Metallo-β-Lactamase (NDM-1) Kᵢ = 25.8 [12]

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivative | Acetylcholinesterase (AChE) | Excellent to good inhibition |[11] |

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion)

The agar well diffusion method is a standard procedure for screening the antimicrobial activity of new compounds.[6][7]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control and a standard antibiotic/antifungal agent are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol for Cytotoxicity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action and Structure-Activity Relationship (SAR)

The diverse biological activities of 4H-1,2,4-triazole-3-thiol derivatives stem from their interactions with various biological targets. For instance, their antibacterial action against metallo-β-lactamase (MBL)-producing bacteria involves the coordination of the triazole nitrogen and the deprotonated thiol group with the zinc ions in the enzyme's active site, thereby inhibiting its function.[12]

G cluster_MBL Metallo-β-Lactamase (MBL) Inhibition MBL MBL Active Site (with Zn1, Zn2 ions) Complex Inhibited MBL-Inhibitor Complex Triazole 4H-1,2,4-Triazole-3-thiol Derivative (Inhibitor) Triazole->MBL Binds & Coordinates with Zinc ions Hydrolysis Hydrolysis Blocked Substrate β-Lactam Antibiotic (Substrate) Substrate->Complex Binding Prevented NoProduct Inactive Product

Caption: Proposed mechanism of MBL inhibition by a triazole-3-thiol derivative.

Structure-Activity Relationship (SAR) studies indicate that:

  • Aromatic Substituents: The presence, type, and position of substituents on aryl rings attached to the triazole core significantly impact activity. Halogen atoms (F, Cl, Br) and hydroxyl (-OH) groups often enhance antimicrobial and anticancer effects.[8][9]

  • 4-Amino Group Substitution: Conversion of the 4-amino group into Schiff bases is a common and effective strategy to boost biological potency.[9]

  • Thiol Group (-SH): The thione-thiol tautomerism is a key feature of these compounds. The thiol group is crucial for coordinating with metal ions in enzymes like MBLs and can be a site for further derivatization to modulate activity and pharmacokinetic properties.[12][24]

Conclusion

4H-1,2,4-triazole-3-thiol derivatives represent a versatile and highly promising class of heterocyclic compounds in the field of drug discovery. Their straightforward synthesis and the ease with which their structure can be modified allow for the creation of extensive compound libraries for screening. The consistently reported potent antimicrobial, anticancer, antiviral, and enzyme-inhibiting activities underscore their therapeutic potential. Future research should focus on optimizing lead compounds through detailed SAR studies, exploring novel mechanisms of action, and conducting in vivo evaluations to translate the promising in vitro results into tangible clinical applications.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2][3] Regarded as a "privileged scaffold," its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—allow it to interact with a wide array of biological receptors with high affinity.[1] This versatility has led to the development of a multitude of therapeutic agents and agrochemicals.[4] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][5][6][7] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of substituted 1,2,4-triazoles, tailored for researchers, scientists, and professionals in drug development.

Discovery and Pharmacological Significance

The 1,2,4-triazole nucleus is a key structural component in numerous commercially successful drugs.[3] Its ability to serve as an isostere for amide, ester, and carboxylic acid groups, coupled with its favorable pharmacokinetic profile, makes it an attractive moiety for drug design.[1][8] The stability of the triazole ring to metabolic degradation further enhances its utility in developing robust drug candidates.[8] A large number of drugs incorporating this scaffold are in clinical use, highlighting its therapeutic importance.[2][9]

Table 1: Prominent Marketed Drugs Featuring the 1,2,4-Triazole Scaffold

Drug NameTherapeutic ClassPrimary Mechanism of Action/Use
Fluconazole AntifungalInhibits fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.[1][10][11]
Itraconazole AntifungalInhibits lanosterol 14α-demethylase, essential for ergosterol synthesis in fungal cell membranes.[1][10][11]
Letrozole AnticancerAromatase inhibitor, used for treating hormone-responsive breast cancer.[9]
Anastrozole AnticancerNon-steroidal aromatase inhibitor that blocks estrogen production.[9]
Ribavirin AntiviralBroad-spectrum antiviral agent used against various RNA and DNA viruses.[2][5]
Rizatriptan AntimigraineA serotonin (5-HT1B/1D) receptor agonist.[5]

Key Biological Activities and Mechanisms of Action

The structural features of the 1,2,4-triazole ring enable it to modulate various biological pathways, leading to a wide spectrum of therapeutic effects.

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the treatment of fungal infections.[1][10] Triazole antifungals like fluconazole and itraconazole are potent inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[11][12] By inhibiting this pathway, triazoles disrupt membrane integrity, leading to fungal cell death.[12][13]

Mechanism of Action of 1,2,4-Triazole Antifungal Agents Squalene Squalene Enzyme Lanosterol 14α-demethylase (CYP51) Squalene->Enzyme Squalene epoxidase Lanosterol Lanosterol Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Triazole 1,2,4-Triazole Antifungal Drug Triazole->Inhibition Enzyme->Ergosterol Catalyzes conversion Inhibition->Enzyme Experimental Workflow for the Pellizzari Reaction start Start reactants Combine equimolar Amide and Acylhydrazide in reaction flask start->reactants heat Heat mixture to 220-250°C under N2 (2-4 hours) reactants->heat cool Cool reaction mixture to room temperature heat->cool triturate Triturate solid with a suitable solvent (e.g., Ethanol) cool->triturate purify Purify by Recrystallization (e.g., from Ethanol) triturate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end Experimental Workflow for the Einhorn-Brunner Reaction start Start reactants Dissolve Imide (1 eq) in Glacial Acetic Acid in reaction flask start->reactants add_hydrazine Slowly add substituted Hydrazine (1.1 eq) to the solution reactants->add_hydrazine reflux Heat mixture to reflux (110-120°C) for 2-8 hours Monitor by TLC add_hydrazine->reflux cool Cool reaction mixture to room temperature reflux->cool precipitate Pour mixture into ice-cold water to precipitate the product cool->precipitate isolate Collect solid by vacuum filtration and wash with cold water precipitate->isolate dry Dry the crude product under vacuum isolate->dry end End (Purify if needed) dry->end Logical Overview of 1,2,4-Triazole Synthesis Strategies Triazole Substituted 1,2,4-Triazole Pellizzari Pellizzari Reaction Pellizzari->Triazole Einhorn Einhorn-Brunner Reaction Einhorn->Triazole Other Other Methods Other->Triazole Amide Amide Amide->Pellizzari Acylhydrazide Acylhydrazide Acylhydrazide->Pellizzari Imide Imide Imide->Einhorn Hydrazine Hydrazine Hydrazine->Einhorn Thio Thiosemicarbazide Derivatives Thio->Other Amidines Amidines Amidines->Other

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Overview and Synthetic Strategy

The synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. The general strategy involves the initial formation of a substituted thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium to yield the desired triazole-thiol ring structure. This approach is a common and effective method for the preparation of various 1,2,4-triazole derivatives.

The proposed synthetic pathway is as follows:

  • Step 1: Synthesis of 1-(Nicotinoyl)-4-ethyl-thiosemicarbazide. This intermediate is prepared by the reaction of nicotinic acid hydrazide with ethyl isothiocyanate.

  • Step 2: Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. The target compound is synthesized by the intramolecular cyclization of 1-(nicotinoyl)-4-ethyl-thiosemicarbazide under basic conditions.

Experimental Data

Quantitative data for the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is not extensively reported in the available literature. The following table provides expected ranges for key parameters based on the synthesis of similar compounds. Actual results may vary.

ParameterExpected Value/RangeNotes
Molecular Formula C9H10N4S-
Molecular Weight 206.27 g/mol -
Appearance White to off-white solidExpected
Melting Point Not availableTo be determined experimentally.
Yield 70-90%Based on analogous reactions.
¹H NMR See predicted spectrumPeaks corresponding to ethyl and pyridyl protons are expected.
¹³C NMR See predicted spectrumPeaks for all unique carbons in the structure are expected.
IR (cm⁻¹) ~3100-3000 (Ar-H), ~2980-2850 (Al-H), ~2600-2550 (S-H), ~1600 (C=N)Characteristic vibrational frequencies.
Mass Spec (m/z) [M+H]⁺ = 207.06Expected for the protonated molecule.

Detailed Experimental Protocols

Materials and Reagents:

  • Nicotinic acid hydrazide

  • Ethyl isothiocyanate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol, ethanol/water mixture)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol 1: Synthesis of 1-(Nicotinoyl)-4-ethyl-thiosemicarbazide
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add ethyl isothiocyanate (0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The resulting solid precipitate is collected by filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Dry the purified 1-(nicotinoyl)-4-ethyl-thiosemicarbazide.

Protocol 2: Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 1-(nicotinoyl)-4-ethyl-thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • Cyclization: Heat the mixture to reflux with constant stirring for 6-8 hours. The solution should become clear as the reaction progresses.

  • Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid to a pH of approximately 5-6. A solid precipitate will form.

  • Isolation of Product: Collect the precipitate by filtration and wash thoroughly with cold distilled water.

  • Purification and Drying: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. Dry the final product under vacuum.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Ring Cyclization cluster_purification Purification and Analysis A Nicotinic Acid Hydrazide C Reaction in Ethanol (Reflux) A->C B Ethyl Isothiocyanate B->C D 1-(Nicotinoyl)-4-ethyl-thiosemicarbazide C->D 4-6 hours E 1-(Nicotinoyl)-4-ethyl-thiosemicarbazide F Aqueous NaOH (Reflux) E->F 6-8 hours G Acidification (HCl) F->G H 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol G->H I Filtration & Washing H->I J Recrystallization I->J K Drying J->K L Characterization (NMR, IR, MS) K->L

Caption: Synthetic workflow for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials|{Nicotinic Acid Hydrazide | Ethyl Isothiocyanate} Process1 Step 1: Reaction Start->Process1 Intermediate Intermediate 1-(Nicotinoyl)-4-ethyl-thiosemicarbazide Process2 Step 2: Cyclization Intermediate->Process2 FinalProduct Final Product 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Purification Purification FinalProduct->Purification Process1->Intermediate Process2->FinalProduct

Application Notes and Protocols for Testing 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the biological evaluation of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects[1]. The presence of a thiol group, a pyridine ring, and an ethyl substituent suggests several potential mechanisms of action and warrants a multi-faceted approach to assay development. These protocols are designed to be adaptable for both initial screening and more in-depth mechanistic studies.

Compound Profile

  • IUPAC Name: 4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • Core Scaffolds: 1,2,4-triazole, Pyridine

  • Key Functional Groups: Thiol (-SH), Ethyl (-CH2CH3)

  • Potential Activities: Based on its structural motifs, this compound may exhibit anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities[1][2][3][4][5][6][7].

General Handling and Preparation

Solubility Testing: It is recommended to first determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Stock Solution Preparation:

  • Accurately weigh the compound.

  • Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 1: Biochemical Assays

Biochemical assays are crucial for identifying direct molecular interactions. Given the compound's thiol group, assays targeting enzymes and reactive oxygen species are of primary interest.

Thiol Reactivity and Antioxidant Potential

The thiol group is susceptible to oxidation and can participate in redox reactions, suggesting potential antioxidant activity.

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 100 µM).

  • In a 96-well plate, add varying concentrations of the test compound (e.g., 1-100 µM).

  • Add the DPPH solution to each well.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

This assay assesses the capacity of the compound to neutralize the pre-formed ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Prepare the ABTS•+ solution by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[3][8]

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

  • In a 96-well plate, add varying concentrations of the test compound.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as for the DPPH assay.

Data Presentation: Antioxidant Activity

AssayCompound Concentration (µM)% Scavenging/InhibitionIC50 (µM)
DPPH115.2 ± 1.835.6
1048.9 ± 3.1
5085.4 ± 2.5
10095.1 ± 1.2
ABTS120.5 ± 2.228.9
1055.3 ± 4.0
5092.1 ± 1.9
10098.6 ± 0.8
Ascorbic Acid1099.2 ± 0.52.5

Note: Data presented are hypothetical and for illustrative purposes.

Enzyme Inhibition Assays (Example: Cysteine Protease)

The thiol group may interact with the active sites of enzymes, particularly those with cysteine residues, such as cysteine proteases (e.g., caspases, cathepsins).

Experimental Protocol (General Fluorogenic Assay):

  • Select a suitable cysteine protease and its corresponding fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3).

  • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4).

  • In a black 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound.

  • Add the enzyme and incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the reaction velocity (rate of fluorescence increase).

  • Determine the percent inhibition relative to a no-inhibitor control.

Data Presentation: Enzyme Inhibition

Compound Concentration (µM)Reaction Velocity (RFU/min)% InhibitionIC50 (µM)
0 (Control)150.3 ± 8.2012.5
1135.1 ± 7.510.1
598.7 ± 5.134.3
1065.2 ± 4.856.6
2520.1 ± 2.386.6
508.9 ± 1.194.1
E-64 (Control)1 µM98.5 ± 0.9<1

Note: Data presented are hypothetical and for illustrative purposes.

Workflow for Biochemical Assays

G cluster_prep Preparation cluster_antioxidant Antioxidant Assays cluster_enzyme Enzyme Inhibition Compound Test Compound Stock (in DMSO) SerialDil Serial Dilutions Compound->SerialDil DPPH DPPH Assay SerialDil->DPPH Add to plate ABTS ABTS Assay SerialDil->ABTS Add to plate EnzymeAssay Cysteine Protease Assay SerialDil->EnzymeAssay Add to plate PlateReader1 Plate Reader DPPH->PlateReader1 Measure Absorbance (517 nm) PlateReader2 Plate Reader ABTS->PlateReader2 Measure Absorbance (734 nm) PlateReader3 Plate Reader EnzymeAssay->PlateReader3 Measure Fluorescence (kinetic) DataAnalysis1 Data Analysis PlateReader1->DataAnalysis1 Calculate IC50 DataAnalysis2 Data Analysis PlateReader2->DataAnalysis2 Calculate IC50 DataAnalysis3 Data Analysis PlateReader3->DataAnalysis3 Calculate IC50 G cluster_culture Cell Culture cluster_mtt MTT Assay cluster_thiol Cellular Thiol Assay Seed Seed Cells in 96-well Plate Adhere Overnight Adhesion Seed->Adhere Treatment Treat with Test Compound (Serial Dilutions) Adhere->Treatment Incubate Incubate (24-72h) Treatment->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Lyse Lyse Cells Incubate->Lyse Solubilize Solubilize Formazan AddMTT->Solubilize ReadMTT Read Absorbance (570 nm) Solubilize->ReadMTT Analysis1 Cytotoxicity Analysis ReadMTT->Analysis1 Calculate IC50 AddDTNB Add DTNB Reagent Lyse->AddDTNB ReadThiol Read Absorbance (412 nm) AddDTNB->ReadThiol Analysis2 Redox Analysis ReadThiol->Analysis2 Quantify Thiols G cluster_pathway Apoptotic Signaling Compound Test Compound Cell Cancer Cell Compound->Cell Mito Mitochondrial Stress (ΔΨm Loss) Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Antimicrobial Studies of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-triazole-3-thiol moiety has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and its structural analogs. While specific data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is not extensively available in the reviewed literature, the provided protocols are based on established methodologies for evaluating the antimicrobial efficacy of similar 1,2,4-triazole-3-thiol derivatives.[3][6][7] These notes are intended to guide researchers in the systematic evaluation of this compound class against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

The following tables summarize the in vitro antimicrobial activity of various 1,2,4-triazole-3-thiol derivatives, providing an insight into the potential efficacy of this chemical class. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus16Escherichia coli25[6]
Bacillus subtilis20Salmonella typhi31[6]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thionesGram-positive strains4 - 64Gram-negative strains4 - 128[8]
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thionesStaphylococcus aureus15.63 - 500--[7]

Table 2: Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivativesCandida albicans24[6]
Aspergillus niger32[6]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thionesFungal strains2 - 64[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumSuperior to Ketoconazole[3]

Experimental Protocols

The following are detailed protocols for the antimicrobial screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or SDB) to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • Grow microbial cultures overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative Control (Growth Control): Wells containing broth, inoculum, and DMSO (at the same concentration as in the test wells).

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Method for Preliminary Antimicrobial Screening

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Test compound

  • Bacterial/Fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs

  • DMSO

Procedure:

  • Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Application of Test Compound: Add a specific volume (e.g., 100 µL) of a known concentration of the test compound solution (dissolved in DMSO) into the wells.

  • Controls:

    • Positive Control: Place a standard antibiotic disc on the agar surface.

    • Negative Control: Add the same volume of DMSO to one of the wells.

  • Incubation: Incubate the plates under the same conditions as described in the broth microdilution method.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates higher antimicrobial activity.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results stock Compound Stock Solution serial_dilution Serial Dilution stock->serial_dilution Add to first well plate 96-Well Plate with Broth plate->serial_dilution inoculum Microbial Inoculum inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for MIC determination.

Signaling_Pathway_Hypothesis compound 1,2,4-Triazole-3-thiol Derivative target Potential Microbial Target (e.g., Enzyme, Cell Wall Component) compound->target Binds to inhibition Inhibition of Target Function target->inhibition disruption Pathway Disruption inhibition->disruption pathway Essential Metabolic Pathway pathway->disruption cell_death Microbial Cell Death disruption->cell_death

Caption: Hypothesized mechanism of action.

References

Application Notes and Protocols: A Comprehensive Experimental Design for Evaluating the Efficacy of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazole-based compounds are a cornerstone of antifungal therapy, primarily exerting their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of this pathway compromises membrane integrity, leading to the inhibition of fungal growth or cell death. The emergence of resistant fungal strains necessitates a robust and systematic experimental pipeline for the evaluation of new triazole candidates. This document provides a detailed framework of integrated in vitro and in vivo protocols for assessing the efficacy, mechanism of action, and preliminary safety profile of novel triazole compounds.

Phase 1: In Vitro Efficacy Assessment

The initial phase focuses on determining the intrinsic antifungal potency of the triazole compounds against a panel of clinically relevant fungal pathogens.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[3][4]

Objective: To determine the lowest concentration of a triazole compound that inhibits the visible growth of a fungus.

Materials:

  • Test triazole compounds and a standard control (e.g., Fluconazole).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Spectrophotometer.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).[5][6]

  • Incubator (35°C).

Procedure:

  • Compound Preparation: Prepare a stock solution of each triazole compound in DMSO. Create serial two-fold dilutions in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[7]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant reduction (≥80%) in fungal growth compared to the drug-free control well.[4][6]

Data Presentation: In Vitro Antifungal Activity

The results should be summarized in a table for clear comparison against a standard antifungal agent.

CompoundC. albicans SC5314 MIC (µg/mL)C. neoformans H99 MIC (µg/mL)A. fumigatus Af293 MIC (µg/mL)Fluconazole-Resistant C. albicans 103 MIC (µg/mL)
Triazole X 0.06250.1254.04.0
Triazole Y 0.250.58.016.0
Fluconazole 0.54.0>6464.0

Note: Lower MIC values indicate higher in vitro potency. Data is hypothetical.[5]

Phase 2: Mechanism of Action (MOA) Elucidation

To confirm that the novel triazole compounds operate via the expected mechanism of ergosterol biosynthesis inhibition.

Protocol 2: Fungal Sterol Composition Analysis by GC-MS

Objective: To quantify the reduction in ergosterol and the accumulation of its precursor, lanosterol, in fungal cells treated with the triazole compound.[3]

Materials:

  • Log-phase fungal culture (C. albicans).

  • Test triazole compound at sub-MIC concentration (e.g., 0.5x MIC).

  • Saponification solution (25% alcoholic potassium hydroxide).

  • Heptane.

  • Sterile water.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Treatment: Incubate a log-phase culture of C. albicans with and without the test triazole compound for 16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.

  • Sterol Extraction:

    • Add saponification solution to the cell pellet and vortex.

    • Incubate at 80°C for 1 hour.

    • Allow to cool, then add sterile water and heptane. Vortex vigorously.

    • Centrifuge to separate the layers and carefully collect the upper heptane layer containing the non-saponifiable lipids (sterols).

  • Analysis: Analyze the extracted sterols using GC-MS to identify and quantify ergosterol and lanosterol peaks by comparing them to standards.

Data Presentation: Effect on Ergosterol Biosynthesis

TreatmentErgosterol (% of Total Sterols)Lanosterol Accumulation (% of Total Sterols)
Untreated Control 95.2 ± 2.1< 1.0
Triazole X (0.5x MIC) 15.7 ± 1.878.5 ± 3.3
Fluconazole (0.5x MIC) 20.1 ± 2.572.3 ± 4.1

Note: A significant decrease in ergosterol and a corresponding increase in lanosterol confirm the inhibition of CYP51. Data is hypothetical.

Visualization: Ergosterol Biosynthesis Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Triazole Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits CYP51->Ergosterol Lanosterol_path->CYP51

Caption: Inhibition of the CYP51 enzyme by a triazole compound in the fungal ergosterol pathway.

Phase 3: In Vivo Efficacy Assessment

This phase evaluates the compound's therapeutic efficacy in a relevant animal model of systemic infection.

Protocol 3: Murine Model of Systemic Candidiasis

Objective: To assess the ability of a triazole compound to improve survival and reduce fungal burden in mice systemically infected with C. albicans.[5]

Materials:

  • Immunocompetent or neutropenic ICR mice (6-8 weeks old).[5][8]

  • C. albicans SC5314 strain.

  • Test triazole compound formulated for oral (gavage) or intravenous administration.[5]

  • Vehicle control (e.g., 0.5% carboxymethylcellulose).[5]

  • Standard control (e.g., Fluconazole).

  • Sterile saline.

  • Sabouraud Dextrose Agar (SDA) plates.

Procedure:

  • Infection: Infect mice via lateral tail vein injection with a lethal dose of C. albicans (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment: Begin treatment 2 hours post-infection. Administer the test compound, vehicle, or fluconazole orally once daily for 7 consecutive days.[5]

  • Survival Study:

    • Monitor a cohort of mice (n=10 per group) daily for 20-30 days, recording survival.[5]

    • Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.[5]

  • Fungal Burden Study:

    • On day 4 post-infection, euthanize a separate cohort of mice (n=5 per group).

    • Aseptically harvest kidneys, weigh them, and homogenize in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA to determine the CFU per gram of tissue.

Data Presentation: In Vivo Efficacy

Table 3.1: Survival Analysis in Systemic Candidiasis Model

Treatment Group (Dose)Median Survival Time (Days)Survival Rate at Day 21 (%)p-value vs. Vehicle
Vehicle Control 50-
Triazole X (1.0 mg/kg) 1870< 0.01
Triazole X (2.0 mg/kg) > 2190< 0.001
Fluconazole (1.0 mg/kg) 1550< 0.05

Note: Data is hypothetical.[5]

Table 3.2: Kidney Fungal Burden

Treatment Group (Dose)Fungal Burden (log10 CFU/gram kidney)
Vehicle Control 6.8 ± 0.4
Triazole X (1.0 mg/kg) 4.1 ± 0.5
Triazole X (2.0 mg/kg) 3.2 ± 0.3
Fluconazole (1.0 mg/kg) 4.5 ± 0.6

Note: A significant reduction in fungal burden indicates in vivo activity. Data is hypothetical.[5]

Visualization: In Vivo Experimental Workflow

G cluster_endpoints Endpoint Analysis start Start: Acclimatize Mice infect Infect Mice with C. albicans (IV) start->infect randomize Randomize into Treatment Groups infect->randomize treat Administer Compound, Vehicle, or Control (Daily) randomize->treat monitor Monitor Survival (21 Days) treat->monitor burden Fungal Burden Analysis (Day 4 Sacrifice) treat->burden analyze_survival Kaplan-Meier Survival Curves monitor->analyze_survival analyze_burden Calculate CFU/gram of Kidney burden->analyze_burden G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation mic Determine MIC (Potency) moa Confirm MOA (Ergosterol Assay) mic->moa tox Assess In Vitro Toxicity (Cytotoxicity, Hemolysis) moa->tox gate1 Lead Candidate Selection tox->gate1 pkpd Pharmacokinetics (PK/PD) gate1->pkpd efficacy Efficacy Model (Systemic Candidiasis) pkpd->efficacy acute_tox Acute Toxicity Study efficacy->acute_tox result Candidate for Preclinical Development acute_tox->result

References

Application Notes and Protocols for Testing 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the cell culture techniques for evaluating the biological activity of the novel compound, 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol. Triazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[1][2][3] These application notes and protocols outline a systematic approach, beginning with preliminary cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the compound's mode of action, with a focus on apoptosis.

Experimental Workflow

The proposed experimental workflow provides a structured approach to characterizing the cellular effects of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol. The workflow is designed to first establish the cytotoxic potential of the compound and then to investigate the underlying mechanisms of cell death.

experimental_workflow cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis compound_prep Compound Preparation (Stock Solution in DMSO) mtt_assay MTT Assay (Cell Viability) compound_prep->mtt_assay cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, HepG2) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 Dose-Response Curve apoptosis_assays Apoptosis Assays ic50->apoptosis_assays Select Concentrations annexin_v Annexin V Assay (Early Apoptosis) apoptosis_assays->annexin_v caspase Caspase-3/7 Assay (Mid-Stage Apoptosis) apoptosis_assays->caspase tunel TUNEL Assay (Late-Stage Apoptosis) apoptosis_assays->tunel western_blot Western Blot Analysis (e.g., Bcl-2, STAT3) apoptosis_assays->western_blot Investigate Key Proteins

Caption: Experimental workflow for assessing the cytotoxicity and mechanism of action of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

I. General Cell Culture and Compound Preparation

1.1. Materials

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculture cells upon reaching 80-90% confluency.[4]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[4]

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.[4]

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[4]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol in sterile DMSO (e.g., 10 mM).[4]

  • Store the stock solution at -20°C or as recommended for the compound's stability.[4]

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

II. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

2.1. Protocol

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.[5]

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5]

  • Incubate the plates for 24 hours to allow for cell attachment.[5]

  • Treat the cells with various concentrations of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[5]

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[5]

2.2. Data Presentation

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle ControlValue100
0.1ValueValue
1ValueValue
10ValueValue
50ValueValue
100ValueValue

IC50 Value: Calculated Value µM

III. Investigation of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[7] A series of assays can be employed to determine if 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol induces apoptosis.

3.1. Annexin V Assay for Early Apoptosis

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with high affinity for PS, can be used to detect this event.[7]

3.1.1. Protocol

  • Seed cells in 6-well plates and treat with the test compound at concentrations around the determined IC50 for the desired time period.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry.

3.2. Caspase-3/7 Activity Assay for Mid-Stage Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[7] Activation of caspase-3 and -7 is considered a hallmark of apoptosis.[8]

3.2.1. Protocol

  • Seed cells in a 96-well plate and treat with the test compound.

  • Add a luminogenic caspase-3/7 substrate to each well.

  • Incubate at room temperature.

  • Measure luminescence using a plate reader. The amount of light produced is proportional to the amount of caspase activity.

3.3. TUNEL Assay for Late-Stage Apoptosis

DNA fragmentation is a characteristic feature of late-stage apoptosis.[7] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA strand breaks.[7]

3.3.1. Protocol

  • Culture and treat cells on glass coverslips.

  • Fix and permeabilize the cells.

  • Incubate the cells with a mixture of TdT and fluorescently labeled dUTP.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using fluorescence microscopy.

3.4. Data Presentation

AssayTreatmentResult
Annexin VVehicle Control% Apoptotic Cells
Compound (IC50)% Apoptotic Cells
Caspase-3/7Vehicle ControlRelative Luminescence Units
Compound (IC50)Relative Luminescence Units
TUNELVehicle Control% TUNEL-Positive Cells
Compound (IC50)% TUNEL-Positive Cells

IV. Potential Signaling Pathway

Based on studies of other triazole derivatives, 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol may induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Additionally, some triazoles have been shown to inhibit the STAT3 signaling pathway, which is often associated with cell survival and proliferation.[9]

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol stat3 STAT3 compound->stat3 Inhibition? bax Bax (Pro-apoptotic) compound->bax Activation? p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) p_stat3->bcl2 Upregulation bcl2->bax Inhibition cyto_c Cytochrome c bax->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vivo Studies of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific in vivo studies for the compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol have been identified. The following application notes and protocols are based on established methodologies for related 1,2,4-triazole derivatives and are provided as a guiding framework for researchers. All protocols should be adapted and optimized based on the specific properties of the test compound and the research objectives.

Introduction

The 1,2,4-triazole nucleus is a key structural motif in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The thiol-substituted triazoles, in particular, are of significant interest due to their diverse therapeutic potential. This document outlines potential in vivo applications and detailed experimental protocols for the evaluation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs.

Potential In Vivo Applications

Based on the known biological activities of structurally similar 1,2,4-triazole-3-thiol derivatives, promising avenues for in vivo investigation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol include:

  • Antimicrobial Efficacy: Evaluation against systemic or localized bacterial and fungal infections in rodent models.

  • Anti-inflammatory Activity: Assessment in models of acute and chronic inflammation.

  • Anticonvulsant Potential: Testing in chemically or electrically induced seizure models.

  • Anticancer Activity: Investigating tumor growth inhibition in xenograft models.

  • Analgesic Effects: Evaluation in models of nociceptive and neuropathic pain.

General Experimental Protocols

The following are generalized protocols that can be adapted for in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Acute Toxicity Study (LD50)

This study is essential to determine the median lethal dose (LD50) and to identify the dose range for subsequent efficacy studies.

Table 1: Example Dosing Regimen for Acute Toxicity Study

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control (e.g., 0.5% CMC-Na)-Oral (p.o.) or IP6-10
24-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol50Oral (p.o.) or IP6-10
34-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol100Oral (p.o.) or IP6-10
44-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol250Oral (p.o.) or IP6-10
54-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol500Oral (p.o.) or IP6-10
64-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol1000Oral (p.o.) or IP6-10

Protocol:

  • Animal Model: Healthy adult Swiss albino mice or Wistar rats of either sex (20-25 g for mice, 150-200 g for rats).

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, ad libitum access to food and water).

  • Drug Preparation: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% Carboxymethyl cellulose-sodium (CMC-Na), saline with 5% DMSO).

  • Dosing: Administer a single dose of the test compound to different groups of animals. The doses should be selected on a logarithmic scale.

  • Observation: Observe the animals continuously for the first 4 hours for any behavioral changes, signs of toxicity, and mortality. Continue observations daily for 14 days.

  • Data Analysis: Record the number of mortalities in each group. Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

Table 2: Experimental Groups for Carrageenan-Induced Paw Edema Model

GroupTreatmentDose (mg/kg, p.o.)Pre-treatment Time
1Vehicle Control (0.5% CMC-Na)10 mL/kg60 min before carrageenan
2Standard Drug (e.g., Indomethacin)1060 min before carrageenan
34-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol2560 min before carrageenan
44-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol5060 min before carrageenan
54-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol10060 min before carrageenan

Protocol:

  • Animal Model: Wistar rats (150-180 g).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, standard drug, or test compound orally.

  • Induction of Edema: After 60 minutes, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Dosing: Administer the test compound or standard drug (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: At the time of peak effect (e.g., 30 min for i.p., 60 min for p.o.), deliver an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol are not yet elucidated, related triazole compounds have been shown to interact with various biological targets. For instance, in the context of inflammation, the mechanism might involve the inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokine production.

Below are example diagrams representing a general experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_preclinical In Vivo Preclinical Evaluation animal_acclimatization Animal Acclimatization (7 days) grouping Random Grouping of Animals animal_acclimatization->grouping dosing Administration of Test Compound, Vehicle, or Standard Drug grouping->dosing induction Induction of Pathological State (e.g., Inflammation, Seizure) dosing->induction observation Observation and Data Collection (e.g., Paw Volume, Seizure Score) induction->observation euthanasia Euthanasia and Tissue Collection observation->euthanasia analysis Data Analysis and Statistical Evaluation observation->analysis

Caption: General workflow for in vivo preclinical studies.

signaling_pathway cluster_inflammation Hypothetical Anti-inflammatory Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane inflammatory_stimulus->cell_membrane phospholipase_a2 Phospholipase A2 cell_membrane->phospholipase_a2 activates arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Pain, Edema, Fever prostaglandins->inflammation mediates test_compound 4-Ethyl-5-pyridin-3-yl- 4H-triazole-3-thiol test_compound->cox_enzymes inhibits (?)

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of analogs based on the 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol scaffold. This class of compounds, containing a key triazole-thiol moiety, holds significant potential for the development of novel therapeutic agents due to the diverse biological activities associated with the triazole nucleus, including antimicrobial, anticancer, and enzyme inhibitory properties.

Introduction to 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Analogs

The 1,2,4-triazole ring system is a prominent feature in a variety of pharmacologically active compounds. The incorporation of a thiol group and a pyridine ring introduces unique physicochemical properties that can influence biological activity. Analogs of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol can be synthesized to explore a wide chemical space and identify potent and selective modulators of various biological targets. High-throughput screening provides an efficient means to evaluate large libraries of these analogs to identify promising lead compounds for further drug development.

Data Presentation: Bioactivity of Related Triazole-Thiol Analogs

While specific high-throughput screening data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol analogs is not extensively available in the public domain, the following table summarizes the bioactivity of structurally related pyridinyl-triazole-thiol compounds to illustrate the potential of this chemical class.

Compound IDStructureAssay TypeTarget/Cell LineActivity (IC50/MIC)Reference
TP6 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivativeAnticancerB16F10 (Murine Melanoma)IC50: 41.12 µM[1][2]
C1 1-Methyl-4-(6-phenyl-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-pyridinium derivativeAnticancerMCF-7 (Breast Cancer)IC50: 90.02 µg/mL[3][4]
C2 1-Methyl-4-(6-(3,5-dinitrophenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-N-propylpyridinium derivativeAnticancerMCF-7 (Breast Cancer)IC50: 190.0 µg/mL[3][4]
12d 3-methyl phenyl substituted azinane-triazoleEnzyme InhibitionAcetylcholinesterase (AChE)IC50: 0.73 ± 0.54 µM[5][6]
12m 3,5-dimethyl phenyl substituted azinane-triazoleEnzyme InhibitionButyrylcholinesterase (BChE)IC50: 0.038 ± 0.50 µM[5][6]

Experimental Protocols

General Synthesis Protocol for 4-Alkyl/Aryl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Analogs

This protocol describes a general method for the synthesis of the title compounds, which can be adapted to generate a library of analogs by varying the starting materials.

Workflow for Synthesis of Triazole-Thiol Analogs

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization A Nicotinic acid hydrazide C Reflux in Ethanol A->C B Alkyl/Aryl isothiocyanate B->C D N-substituted thiosemicarbazide C->D E N-substituted thiosemicarbazide D->E F Aqueous NaOH E->F G Reflux F->G H 4-Alkyl/Aryl-5-pyridin-3-yl- 4H-1,2,4-triazole-3-thiol G->H A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with triazole-thiol analogs (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I A Prepare serial dilutions of triazole-thiol analogs in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate at optimal temperature for 18-24h B->C D Add resazurin or measure optical density at 600 nm C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G cluster_0 Triazole-Thiol Analogs cluster_1 Potential Enzyme Targets A 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Analogs B Acetylcholinesterase (AChE) A->B Inhibition C Aromatase (CYP19A1) A->C Inhibition D Other Kinases A->D Inhibition

References

Application Notes and Protocols: Formulation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole-3-thione are recognized for a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.[1][2] The compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, a member of this versatile class of heterocyclic compounds, holds significant therapeutic potential. Its structure, featuring a triazole core, a pyridine ring, and a thiol group, suggests possible applications in various disease models. The presence of the thiol group is particularly advantageous for formulation, as it allows for covalent linkage to carrier systems and may contribute to the compound's antioxidant properties.[3]

These application notes provide a comprehensive overview of the formulation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol for drug delivery applications. Due to the limited availability of specific experimental data for this exact molecule, the following protocols and data are based on established methodologies for similar triazole-thiol derivatives and common drug delivery systems.

Physicochemical Properties

A summary of the computed physicochemical properties for the isomeric compound 4-Ethyl-5-pyridin-4-yl-4H-[4][5][6]triazole-3-thiol is presented below, offering an estimation of the characteristics of the title compound.[4]

PropertyValueSource
Molecular FormulaC9H10N4SPubChem[4]
Molecular Weight206.27 g/mol PubChem[4]
IUPAC Name4-ethyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneN/A
CAS Number26131-68-0ChemicalBook[7]

Synthesis Protocol

The synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol can be adapted from established methods for related 1,2,4-triazole-3-thiol derivatives.[8][9] A proposed synthetic route is outlined below.

Diagram: Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol A Nicotinic acid hydrazide C Intermediate Thiosemicarbazide A->C Reaction in Ethanol B Ethyl isothiocyanate B->C E Base-catalyzed cyclization (e.g., NaOH or KOH) C->E D 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol E->D

Caption: Proposed reaction pathway for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Preparation of the Thiosemicarbazide Intermediate:

    • Dissolve nicotinic acid hydrazide (1 eq.) in absolute ethanol.

    • Add ethyl isothiocyanate (1 eq.) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol:

    • Suspend the synthesized thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (2M).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with distilled water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

    • Characterize the final product using FTIR, 1H NMR, 13C NMR, and Mass Spectrometry.

Formulation for Drug Delivery

The thiol group of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol provides a reactive handle for conjugation to various drug delivery systems, enhancing stability, solubility, and targeted delivery. Here, we propose a formulation based on liposomes.

Diagram: Liposomal Formulation Workflow

Liposomal_Formulation Workflow for Liposomal Formulation A Lipid Film Hydration B Sonication/Extrusion A->B Size Reduction C Drug Loading B->C D Purification C->D Removal of unencapsulated drug E Characterization D->E F Lyophilization for Storage E->F

Caption: General workflow for the preparation and characterization of drug-loaded liposomes.

Protocol: Preparation of Liposomes
  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a buffered solution (e.g., PBS pH 7.4) containing 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to probe sonication or repeated extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis against the hydration buffer.

Characterization of the Formulation

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.

Table: Characterization Parameters
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To determine the size distribution of the liposomes.
Zeta PotentialLaser Doppler VelocimetryTo assess the surface charge and stability of the formulation.
Encapsulation Efficiency (%EE)UV-Vis Spectrophotometry or HPLCTo quantify the amount of drug successfully encapsulated.
In Vitro Drug ReleaseDialysis MethodTo evaluate the release profile of the drug from the liposomes over time.
MorphologyTransmission Electron Microscopy (TEM)To visualize the shape and structure of the liposomes.
Protocol: Determination of Encapsulation Efficiency
  • Separate the liposomal formulation from the unencapsulated drug using a suitable method (e.g., ultracentrifugation or size exclusion chromatography).

  • Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).

  • Quantify the amount of encapsulated drug using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the %EE using the following formula:

    %EE = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Biological Evaluation

The therapeutic potential of the formulated 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol should be assessed using relevant in vitro assays. Given the known activities of similar triazole derivatives, cytotoxicity assays against cancer cell lines and antimicrobial assays are recommended.[10][11]

Diagram: In Vitro Evaluation Workflow

In_Vitro_Evaluation Workflow for In Vitro Biological Assays A Cell Culture/Microbial Culture B Treatment with Formulation A->B C Incubation B->C D Cytotoxicity Assay (e.g., MTT) or Antimicrobial Assay (e.g., MIC) C->D E Data Analysis D->E

Caption: A generalized workflow for assessing the in vitro efficacy of the formulation.

Protocol: MTT Cytotoxicity Assay
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug and the liposomal formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each formulation.

Conclusion

The formulation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol into advanced drug delivery systems like liposomes presents a promising strategy to enhance its therapeutic potential. The protocols outlined in these application notes provide a foundational framework for researchers to develop and characterize such formulations. Further in vivo studies will be necessary to fully evaluate the efficacy and safety of this compound for clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: The most common and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, including the target molecule, is a two-step process.[1][2][3][4] The first step involves the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[1][4]

Q2: What are the recommended starting materials for this synthesis?

A2: The synthesis typically starts with nicotinic acid hydrazide (isonicotinohydrazide) and ethyl isothiocyanate. Nicotinic acid hydrazide serves as the precursor for the 5-pyridin-3-yl moiety, while ethyl isothiocyanate provides the 4-ethyl group and the sulfur atom for the thiol group.

Q3: What is the key intermediate in this synthesis?

A3: The key intermediate is 1-(nicotinoyl)-4-ethyl-thiosemicarbazide. This compound is formed by the reaction of nicotinic acid hydrazide with ethyl isothiocyanate.

Q4: What are the typical reaction conditions for the cyclization step?

A4: The cyclization of the thiosemicarbazide intermediate is typically carried out in an alkaline medium, such as a solution of sodium hydroxide or potassium hydroxide, under reflux.[1][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

Q5: What is the expected yield for the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A5: The yields for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can vary. The formation of the thiosemicarbazide intermediate generally proceeds in high yield (88-95%), while the subsequent cyclization to the triazole-thiol typically has yields ranging from 62% to 85%.[1]

Q6: How can I confirm the identity and purity of the final product?

A6: The structure and purity of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][5] The melting point of the purified compound can also be used as an indicator of purity.

Troubleshooting Guides

Problem 1: Low Yield of 1-(nicotinoyl)-4-ethyl-thiosemicarbazide (Intermediate)
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure stoichiometric amounts of nicotinic acid hydrazide and ethyl isothiocyanate are used.- Extend the reaction time and monitor the progress by TLC.- Ensure the reaction temperature is maintained as per the protocol.
Degradation of starting materials - Use freshly sourced or properly stored starting materials.- Avoid excessive heating during the reaction.
Loss of product during workup - Carefully perform the extraction and washing steps to minimize product loss.- Ensure the pH is appropriately adjusted during workup to facilitate precipitation.
Problem 2: Low Yield or No Formation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol (Final Product)
Possible Cause Troubleshooting Steps
Inefficient cyclization - Ensure the concentration of the alkaline solution (e.g., NaOH) is correct.- Increase the reflux time and monitor the reaction by TLC.- Ensure the temperature is adequate for cyclization.
Formation of 1,3,4-thiadiazole byproduct - The formation of the isomeric 1,3,4-thiadiazole is a common side reaction in acidic conditions. Ensure the cyclization is performed under strongly basic conditions to favor the formation of the 1,2,4-triazole ring.[6]
Degradation of the product - The triazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to degradation.[7] Neutralize the reaction mixture promptly after completion.
Product is soluble in the filtrate - After acidification to precipitate the product, cool the mixture in an ice bath to maximize precipitation.[8]- If the product is still in solution, consider extraction with a suitable organic solvent.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Presence of unreacted starting materials or intermediate - Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.[1][8]
Contamination with the 1,3,4-thiadiazole isomer - The 1,3,4-thiadiazole isomer may have different solubility properties. Attempt fractional crystallization.- Column chromatography on silica gel can be used to separate the isomers.
Oily or non-crystalline product - Ensure all solvent from the reaction is removed before attempting crystallization.- Try different crystallization solvents or solvent mixtures.- Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols & Data

Synthesis of 1-(nicotinoyl)-4-ethyl-thiosemicarbazide (Intermediate)

A solution of nicotinic acid hydrazide (0.01 mol) in absolute ethanol (50 mL) is treated with ethyl isothiocyanate (0.01 mol). The mixture is refluxed for 4-6 hours and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 1-(nicotinoyl)-4-ethyl-thiosemicarbazide.

Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol (Final Product)

1-(nicotinoyl)-4-ethyl-thiosemicarbazide (0.01 mol) is dissolved in an aqueous solution of sodium hydroxide (2N, 50 mL) and refluxed for 5-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 3-4. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield pure 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Quantitative Data Summary (Based on Analogous Syntheses)
Parameter Intermediate Formation Cyclization to Final Product
Typical Yield 88 - 95%[1]62 - 85%[1]
Reaction Time 4 - 6 hours5 - 8 hours
Reaction Temperature RefluxReflux
Common Solvents EthanolAqueous NaOH
Purification Method Filtration and washingRecrystallization from ethanol[1]
Spectroscopic Data for a Similar Compound (4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol)
Technique Observed Signals
¹H NMR (DMSO-d₆) δ 1.24 (t, 3H, CH₃), 4.32 (q, 2H, CH₂), 7.79-7.80 (m, 2H, Py-H), 8.73-8.74 (m, 2H, Py-H)
IR (KBr, cm⁻¹) 3446-3330 (N-H), 3130-3040 (Ar C-H), 2980-2900 (Alkyl C-H), 1647 (C=N), 1256 (C=S)

Note: The spectroscopic data for the target molecule, 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, is expected to be similar, with slight variations in the chemical shifts of the pyridine protons due to the different substitution pattern.

Visualizations

SynthesisWorkflow reagents Nicotinic Acid Hydrazide + Ethyl Isothiocyanate intermediate 1-(nicotinoyl)-4-ethyl-thiosemicarbazide reagents->intermediate Step 1: Thiosemicarbazide Formation (Reflux in Ethanol) final_product 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol intermediate->final_product Step 2: Alkaline Cyclization (Reflux in NaOH(aq))

Caption: Synthetic workflow for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Troubleshooting cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reaction Side Reactions (e.g., Thiadiazole formation) low_yield->side_reaction degradation Product Degradation low_yield->degradation impure_product Impure Product impure_product->side_reaction purification_issue Inefficient Purification impure_product->purification_issue optimize_conditions Optimize Reaction (Time, Temp, Reagents) incomplete_reaction->optimize_conditions control_ph Control pH (Strongly Basic for Cyclization) side_reaction->control_ph degradation->optimize_conditions recrystallize Recrystallization purification_issue->recrystallize chromatography Column Chromatography purification_issue->chromatography

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping to diagnose and resolve problems to improve reaction yield and product purity.

Q1: My final product yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in multi-step organic synthesis. For the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, which typically proceeds via an N-acylthiosemicarbazide intermediate, several factors can contribute to a poor outcome.

  • Incomplete Cyclization: The crucial step of cyclizing the 1-(nicotinoyl)-4-ethylthiosemicarbazide intermediate into the triazole ring is highly dependent on the reaction conditions. Insufficient heating, incorrect base concentration, or short reaction times can lead to incomplete conversion.

    • Recommendation: Ensure the reaction mixture is refluxed for a sufficient duration, as specified in the protocol (e.g., 11.5 hours).[1] The concentration of the aqueous sodium hydroxide solution (e.g., 4N) is also critical for efficient cyclization.[1]

  • Side Reactions: During the alkaline cyclization, the thiosemicarbazide intermediate can potentially undergo hydrolysis or other side reactions, reducing the yield of the desired triazole.

    • Recommendation: Careful control of temperature and reaction time is essential. Overheating or excessively long reaction times may promote degradation of the starting material or product.

  • Product Loss During Workup: The precipitation of the product upon acidification needs to be carefully controlled.

    • Recommendation: Acidify the reaction mixture slowly with cooling to ensure complete precipitation of the product. The pH should be carefully adjusted to the range where the product is least soluble (typically pH 4-5).[1] Washing the precipitate with an excessive amount of solvent can also lead to product loss. Use cold water for washing.[1]

Q2: I am observing an unexpected solid during the reaction or after cooling, which is not my final product. What could it be?

A2: The formation of unexpected precipitates can be due to several reasons:

  • Unreacted Starting Material: If the cyclization is incomplete, the N-acylthiosemicarbazide intermediate may precipitate out upon cooling or a change in pH.

    • Recommendation: Check the melting point and spectroscopic data (e.g., IR, NMR) of the precipitate to see if it matches the starting thiosemicarbazide. If so, optimize the cyclization conditions (see Q1).

  • Formation of Side Products: Besides the desired 1,2,4-triazole, the formation of isomeric 1,3,4-thiadiazole derivatives is a known side reaction in the cyclization of N-acylthiosemicarbazides under certain conditions.

    • Recommendation: Characterize the side product using spectroscopic methods. 1H NMR spectroscopy is particularly useful for distinguishing between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine isomers, as the N-H and S-H protons of the triazole resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole.

  • Polymeric Salts: In some cases, the formation of polymeric salts between the reaction intermediate and reagents has been observed, especially when using condensing agents like polyphosphate ester (PPE).

    • Recommendation: While not typical for the standard alkaline cyclization, if alternative synthetic routes are being explored, be aware of this possibility. Proper workup and purification are key to isolating the desired product.

Q3: The purity of my final product is low, even after recrystallization. What impurities should I look out for and how can I remove them?

A3: Purity issues can arise from incomplete reactions, side products, or residual starting materials.

  • Starting Thiosemicarbazide: As mentioned, incomplete cyclization is a common problem.

    • Recommendation: Optimize the reaction conditions for the cyclization step. Recrystallization from a suitable solvent, such as aqueous ethanol, is often effective in removing this impurity.[1]

  • Isomeric Impurities: The presence of the 1,3,4-thiadiazole isomer can be a challenging impurity to remove due to its similar polarity to the desired product.

    • Recommendation: Careful selection of the recrystallization solvent system may help in separating the isomers. In some cases, column chromatography may be necessary.

  • Inorganic Salts: Residual salts from the workup (e.g., sodium chloride from the neutralization of sodium hydroxide with hydrochloric acid) can contaminate the product.

    • Recommendation: Ensure the product is thoroughly washed with cold water after filtration to remove any water-soluble inorganic salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?

A1: The most common and established method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process.[2] The first step is the reaction of a carboxylic acid hydrazide (in this case, nicotinic acid hydrazide) with an isothiocyanate (ethyl isothiocyanate) to form an N-acylthiosemicarbazide intermediate (1-(nicotinoyl)-4-ethylthiosemicarbazide). The second step is the intramolecular cyclization of this intermediate in an alkaline medium, followed by acidification to yield the final product.[3][4]

Q2: What is the role of the alkaline medium in the cyclization step?

A2: The alkaline medium, typically an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, is crucial for promoting the intramolecular cyclization of the N-acylthiosemicarbazide intermediate. The base facilitates the deprotonation of the amide and thioamide protons, which in turn allows for the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the triazole ring after dehydration.

Q3: Can I use a different base for the cyclization reaction?

A3: While sodium hydroxide and potassium hydroxide are the most commonly used bases for this transformation, other bases could potentially be used. However, the choice of base and its concentration can significantly impact the reaction rate and the formation of side products. It is recommended to start with the established conditions (e.g., 4N NaOH) and then cautiously explore other options if optimization is needed.

Q4: My product seems to exist in two tautomeric forms. Which one is it?

A4: 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol can indeed exist in two tautomeric forms: the thiol form and the thione form. In the solid state, and often in solution, the thione tautomer is generally the more stable form for 4,5-disubstituted-1,2,4-triazole-3-thiols. The provided synthesis protocol for the target molecule refers to the product as 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione, indicating the predominance of the thione form.[1]

Q5: Are there any alternative synthetic methods available?

Data Presentation

Table 1: Yields of Analogous 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols via Alkaline Cyclization of Thiosemicarbazides

4-Substituent5-SubstituentYield (%)Reference
Ethyl3-Pyridyl72[1]
PhenylFuran-2-yl68[8]
4-MethoxyphenylBenzyl79[8]
4-ChlorophenylBenzyl73[8]
CyclohexylBenzyl68[9]
Cyclohexylp-Methylphenyl65[9]

Note: Reaction conditions may vary between different syntheses, affecting the direct comparability of yields.

Experimental Protocols

Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (Thione Tautomer)

This protocol is adapted from the synthesis of 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione.[1]

Step 1: Synthesis of 1-(nicotinoyl)-4-ethylthiosemicarbazide

  • This intermediate is typically prepared by reacting nicotinic acid hydrazide with ethyl isothiocyanate in a suitable solvent like ethanol. The mixture is refluxed until the reaction is complete (monitored by TLC). The product usually precipitates upon cooling and can be collected by filtration.

Step 2: Cyclization to 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

  • Dissolve 1-(nicotinoyl)-4-ethylthiosemicarbazide (12 mmol) in a 4N aqueous solution of sodium hydroxide (65 ml).

  • Heat the solution to reflux for 11.5 hours.

  • After reflux, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate to a pH of 4-5 with 4N hydrochloric acid while cooling in an ice bath.

  • Collect the resulting solid product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from aqueous ethanol (60%) to obtain the purified 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization and Workup A Nicotinic Acid Hydrazide C 1-(nicotinoyl)-4- ethylthiosemicarbazide A->C B Ethyl Isothiocyanate B->C D Alkaline Cyclization (4N NaOH, Reflux) C->D E Acidification (4N HCl, pH 4-5) D->E F Recrystallization (aq. Ethanol) E->F G Final Product: 4-Ethyl-5-pyridin-3-yl-4H- 1,2,4-triazole-3-thiol F->G

Caption: Synthetic workflow for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Cyclization Check Cyclization Completeness (TLC/NMR) Start->Check_Cyclization Incomplete Incomplete Reaction Check_Cyclization->Incomplete Yes Complete Reaction Complete Check_Cyclization->Complete No Optimize_Conditions Increase Reflux Time Ensure Base Concentration is 4N Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue Product Loss During Precipitation/Washing? Check_Workup->Workup_Issue Yes Purity_Issue Check for Side Products (NMR) Check_Workup->Purity_Issue No Improve_Workup Slow Acidification with Cooling Wash with Cold Water Workup_Issue->Improve_Workup Side_Product Isomeric Impurity (e.g., Thiadiazole)? Purity_Issue->Side_Product Yes Purify Optimize Recrystallization Consider Chromatography Side_Product->Purify

Caption: Troubleshooting decision tree for synthesis optimization.

Caption: Tautomeric equilibrium of the final product. (Placeholder images used for chemical structures).

References

"troubleshooting solubility issues of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?

A1: 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, like many triazole-thiol derivatives, is anticipated to have low aqueous solubility. Its structure, containing both a polar triazole-thiol component and a less polar ethyl-pyridin-yl group, suggests it may be sparingly soluble in both aqueous and non-polar organic solvents. Compounds of this nature often exhibit poor solubility in common organic solvents like methanol, ethanol, and benzene.[1] The triazole nucleus, however, can be polar and may improve the pharmacological profile of a drug.[2]

Q2: Why is my compound precipitating out of solution?

A2: Precipitation can occur for several reasons. The most common is supersaturation, where the concentration of the compound exceeds its solubility limit in the chosen solvent system. This can happen during the addition of an aqueous buffer to a stock solution dissolved in an organic solvent, a phenomenon known as "salting out." Changes in temperature or pH can also significantly affect solubility and lead to precipitation.

Q3: Can the pH of the solution affect the solubility of this compound?

A3: Yes, the pH of the solution is expected to have a significant impact on the solubility of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. The presence of the basic pyridine ring (a nitrogen-containing heterocycle) and the acidic thiol group (-SH) means the compound is amphoteric. At a low pH, the pyridine nitrogen can be protonated, forming a more soluble cationic species. Conversely, at a high pH, the thiol group can be deprotonated, forming a more soluble anionic species. The lowest solubility is typically observed at the isoelectric point (pI) of the molecule. Adjusting the pH away from the pI is a common strategy to enhance solubility.[3][4]

Q4: Are there any recommended starting solvents for this compound?

A4: For initial dissolution, water-miscible organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for creating a concentrated stock solution.[5] From this stock, further dilutions into aqueous buffers or other solvent systems can be attempted. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to minimize precipitation.[6]

Troubleshooting Guide

Issue 1: The compound does not dissolve in the initial chosen solvent.

This guide will walk you through a systematic approach to finding a suitable solvent system for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

start Start: Compound Insoluble solvent_polarity Assess Solvent Polarity start->solvent_polarity organic_solvents Try Water-Miscible Organic Solvents (DMSO, DMF) solvent_polarity->organic_solvents Initial Attempt cosolvent_system Create a Co-solvent System organic_solvents->cosolvent_system If still insoluble or precipitates on dilution success Success: Compound Dissolved organic_solvents->success If successful ph_adjustment Adjust pH of Aqueous Solution cosolvent_system->ph_adjustment If precipitation persists cosolvent_system->success If successful surfactants Incorporate Surfactants ph_adjustment->surfactants For highly resistant compounds ph_adjustment->success If successful surfactants->success If successful failure Further Optimization Needed surfactants->failure If still insoluble

Caption: Troubleshooting workflow for initial compound dissolution.

Troubleshooting Steps:

  • Start with a High-Polarity Organic Solvent: Attempt to dissolve a small, known quantity of the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[5] Gentle heating (e.g., to 37-40°C) or brief sonication can aid dissolution.[6]

  • Employ a Co-solvent System: If the compound dissolves in the organic solvent but precipitates upon addition to an aqueous buffer, a co-solvent system is necessary. Prepare a stock solution in the organic solvent and add it dropwise to the aqueous buffer while vigorously mixing.[6] Experiment with different ratios of the organic solvent to the aqueous buffer.

  • Optimize pH: Due to the amphoteric nature of the molecule, adjusting the pH of the aqueous buffer can significantly enhance solubility.

    • Acidic Conditions: Prepare buffers with pH values ranging from 2 to 6 to protonate the pyridine ring.

    • Basic Conditions: Prepare buffers with pH values ranging from 8 to 10 to deprotonate the thiol group.

    • Determine the pH at which maximum solubility is achieved.

  • Consider Surfactants: For particularly challenging cases, the addition of a non-ionic surfactant can help to increase the apparent solubility.[4]

    • Recommended surfactants include Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).[6]

    • Prepare the aqueous buffer containing the surfactant before adding the compound's organic stock solution.

Issue 2: Variability in experimental results due to solubility.

Inconsistent solubility can lead to unreliable data in biological assays. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Incomplete Dissolution Ensure the compound is fully dissolved in the stock solution before further dilution. Visually inspect for any particulate matter. Gentle warming or sonication may be necessary.[6]
Precipitation Over Time Prepare fresh working solutions for each experiment. If solutions need to be stored, conduct a stability study to determine the timeframe over which the compound remains in solution at the desired concentration and temperature.
pH Shift Ensure the buffering capacity of your final solution is sufficient to maintain the optimal pH for solubility, especially when adding a stock solution that may be acidic or basic.
Incorrect Solvent Ratio Precisely control the ratio of organic co-solvent to aqueous buffer. Use calibrated pipettes for accurate measurements.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a method to estimate the solubility of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol in various solvent systems.

start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent mix Mix Vigorously (Vortex/Sonicate) add_solvent->mix observe Observe for Dissolution mix->observe add_more_solvent Add More Solvent observe->add_more_solvent Insoluble calculate_solubility Calculate Approximate Solubility observe->calculate_solubility Soluble add_more_solvent->mix end End calculate_solubility->end

Caption: Workflow for determining approximate solubility.

Methodology:

  • Weigh a small, precise amount of the compound (e.g., 1-5 mg) into a clear vial.

  • Add a measured, small volume of the chosen solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a dark background to check for any undissolved particles.

  • If the compound is not fully dissolved, add another measured increment of the solvent and repeat steps 3 and 4.

  • Continue this process until the compound is completely dissolved.

  • The approximate solubility can be calculated by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.

  • Repeat this procedure for a range of solvents and buffer systems to identify the optimal conditions.

Protocol 2: Preparation of a Stock Solution and Working Dilutions

This protocol details the preparation of a stock solution in an organic solvent and subsequent dilution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

    • Add the appropriate volume of 100% DMSO or DMF to achieve the desired high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.[6]

  • Working Solution Preparation:

    • Dispense the required volume of the final aqueous buffer into a tube.

    • While vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise.[6] This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation.

The following table provides a starting point for preparing different concentrations of a working solution, assuming a 10 mM stock solution.

Final ConcentrationVolume of 10 mM StockFinal Volume in Buffer% Organic Solvent
100 µM10 µL1 mL1%
50 µM5 µL1 mL0.5%
10 µM1 µL1 mL0.1%
1 µM0.1 µL (or 1 µL of a 1:10 intermediate dilution)1 mL0.01%

Note: It is crucial to keep the final concentration of the organic solvent as low as possible to avoid any potential effects on the experimental system (e.g., cell viability, enzyme activity). Always include a vehicle control (buffer with the same percentage of organic solvent) in your experiments.

References

Technical Support Center: Optimization of Antimicrobial Assays for Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of antimicrobial assays for triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during in vitro testing of this important class of antifungal and antimicrobial agents.

Troubleshooting Guides

This section addresses specific issues that may arise during antimicrobial assays with triazole compounds, presented in a question-and-answer format.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

  • Question: We are observing significant well-to-well and day-to-day variability in our MIC results for triazole compounds. What are the potential causes and solutions?

  • Answer: High variability in MIC values is a common challenge. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:

    • Inoculum Preparation: Inconsistent inoculum size is a primary source of variability. Ensure a standardized fungal or bacterial suspension is prepared using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard. For fungi, this should be followed by a specific dilution to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Compound Solubility: Triazole compounds can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), before serial dilution. The final concentration of the solvent in the assay wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

    • Media Composition: The composition of the culture medium can significantly impact the activity of triazole compounds. RPMI-1640 medium buffered with MOPS is the standard for most antifungal susceptibility testing.[1] Ensure the pH is stable throughout the incubation period.

    • Incubation Conditions: Maintain a consistent incubation temperature (typically 35°C) and duration (24-48 hours for most yeasts).[2] For molds, longer incubation times may be necessary.[2] Ensure proper atmospheric conditions, as some organisms may require specific gas mixtures.

    • Plate Reading: Subjective reading of MIC endpoints can lead to variability. For broth microdilution, the MIC is typically defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the positive control.[2] Using a microplate reader to measure optical density can provide more objective results. The optimal wavelength for reading is generally between 600 nm and 700 nm.[3]

Issue 2: No Zone of Inhibition in Disk Diffusion Assays

  • Question: Our triazole compound is not producing any zone of inhibition in a disk diffusion assay, even at high concentrations. What could be the problem?

  • Answer: The absence of an inhibition zone can be due to several factors related to the compound, the organism, or the assay methodology.

    • Compound Diffusion: The compound may not be diffusing properly into the agar. This can be due to high molecular weight or poor solubility in the agar medium. Consider using a different solvent to dissolve the compound before impregnating the disks.

    • Inherent Resistance: The test organism may be inherently resistant to the triazole compound being tested. It is important to include quality control strains with known susceptibility profiles to ensure the assay is performing correctly.

    • Agar Medium: The type and thickness of the agar can affect drug diffusion. Mueller-Hinton agar is a standard medium for disk diffusion.[4] Ensure the agar depth is uniform across the plate.

    • Disk Potency: Verify the concentration and stability of the triazole compound on the prepared disks. Improper storage can lead to degradation of the compound.

Issue 3: "Trailing" or "Skipping" Wells in Broth Microdilution

  • Question: We are observing "trailing" (residual growth at concentrations above the MIC) or "skipping" wells (no growth at a lower concentration but growth at a higher one) in our broth microdilution assays. How should we interpret these results?

  • Answer: Trailing and skipping are known phenomena in antifungal susceptibility testing, particularly with azoles.

    • Trailing: This is often observed with fungistatic agents like triazoles, where some residual growth can occur even at concentrations that inhibit the majority of the population. The recommended practice is to read the MIC at the lowest concentration that shows a significant (e.g., ≥50%) reduction in growth compared to the control.

    • Skipping: This is often an indicator of technical error. It could be due to improper dilution of the compound, contamination, or the presence of a resistant subpopulation. If a skipped well is observed, the test for that compound should be repeated to confirm the result.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the standard reference methods for antifungal susceptibility testing of triazole compounds?

  • A1: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antifungal susceptibility testing.[5][6][7][8] The reference methods for determining MICs are broth microdilution as described in CLSI document M27 for yeasts and M38 for filamentous fungi, and the corresponding EUCAST documents.[8]

  • Q2: How does the mechanism of action of triazoles affect the interpretation of in vitro results?

  • A2: Triazoles primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is crucial for ergosterol biosynthesis.[9][10][11] This inhibition disrupts the fungal cell membrane integrity. Because they are generally fungistatic, clear-cut endpoints in susceptibility testing can be challenging, often leading to the "trailing" phenomenon.

  • Q3: What are the common mechanisms of resistance to triazole compounds?

  • A3: Resistance to triazoles can emerge through several mechanisms, including:

    • Mutations in the CYP51A target gene that reduce the binding affinity of the triazole drug.[9][10]

    • Overexpression of the CYP51A gene, leading to higher levels of the target enzyme.[9]

    • Increased drug efflux through the activation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[9]

Assay-Specific Questions

  • Q4: What are the critical parameters to control in a time-kill assay for triazole compounds?

  • A4: Time-kill assays provide dynamic information about the antimicrobial activity of a compound. Key parameters to standardize include:

    • Starting Inoculum: A standardized inoculum of 10^4 to 10^6 CFU/mL is often recommended.[1]

    • Growth Medium: RPMI 1640 buffered with MOPS is a common choice.[1]

    • Incubation: Continuous agitation at 35°C is necessary to ensure aeration and contact between the compound and the microbes.[1]

    • Sampling: Regular sampling over a 24 to 48-hour period is crucial to plot the kill curve accurately.

    • Drug Carryover: Ensure that when plating samples for CFU counting, the drug is sufficiently diluted to prevent inhibition on the agar plate.

  • Q5: Can I use a colorimetric indicator to determine the MIC of triazole compounds?

  • A5: Yes, colorimetric indicators like resazurin or XTT can be used to assess cell viability and determine the MIC. These assays can offer a more objective endpoint compared to visual reading. However, it's important to validate the colorimetric method against the standard broth microdilution method to ensure correlation.

Data Presentation

Table 1: Recommended Parameters for Broth Microdilution Assay for Triazole Compounds (CLSI/EUCAST Based)

ParameterRecommendation for YeastsRecommendation for Molds
Medium RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPSRPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS
Inoculum Size 0.5 x 10³ to 2.5 x 10³ CFU/mL0.4 x 10⁴ to 5 x 10⁴ CFU/mL
Incubation Temp. 35°C35°C
Incubation Time 24-48 hours48-72 hours (or until sufficient growth in control)
MIC Endpoint ≥50% growth inhibition compared to controlComplete inhibition of growth (for some mold-drug combinations) or ≥50% inhibition
Solvent DMSO (final concentration ≤1%)DMSO (final concentration ≤1%)

Table 2: Troubleshooting Common Issues in Triazole Antimicrobial Assays

IssuePotential CauseRecommended Action
Inconsistent MICs Inoculum variability, compound precipitation, unstable pHStandardize inoculum, ensure complete dissolution of compound, use buffered medium.
No Inhibition Zone Poor compound diffusion, inherent organism resistanceUse appropriate solvent, include QC strains, check agar type and depth.
Trailing Growth Fungistatic nature of triazolesRead MIC at ≥50% growth inhibition.
Skipped Wells Technical error, contamination, resistant subpopulationRepeat the assay, check for contamination.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts

  • Compound Preparation: Dissolve the triazole compound in DMSO to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the yeast on a suitable agar plate. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microdilution plate, including growth control (no drug) and sterility control (no inoculum) wells.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the triazole compound that causes at least a 50% reduction in growth compared to the growth control well, either visually or using a microplate reader.[2]

Protocol 2: Disk Diffusion Assay for Yeasts

  • Medium Preparation: Prepare Mueller-Hinton agar supplemented with glucose and methylene blue. Pour into petri dishes to a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of the agar plate evenly in three directions.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the triazole compound onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Mandatory Visualizations

Triazole_Mechanism_of_Action Mechanism of Action and Resistance of Triazole Compounds cluster_resistance Resistance Mechanisms Triazole Triazole Compound Cyp51A Lanosterol 14α-demethylase (Cyp51A/Erg11) Triazole->Cyp51A Inhibits Ergosterol Ergosterol Cyp51A->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Cyp51A Substrate FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component GrowthInhibition Fungistatic Effect (Growth Inhibition) FungalCellMembrane->GrowthInhibition Disruption leads to Cyp51A_Mutation Cyp51A Gene Mutation/Overexpression Cyp51A_Mutation->Cyp51A Alters/Increases EffluxPumps Upregulation of Efflux Pumps (ABC/MFS) EffluxPumps->Triazole Pumps out

Caption: Triazole mechanism of action and key resistance pathways.

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow start Start prep_compound Prepare Triazole Compound Stock Solution start->prep_compound serial_dilute Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Plate with Test Organism serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal/Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Standard workflow for a broth microdilution antimicrobial assay.

Troubleshooting_MIC_Variability Troubleshooting High MIC Variability start High MIC Variability Observed check_inoculum Verify Inoculum Standardization (McFarland & Dilution) start->check_inoculum check_compound Check Compound Solubility & Dilution start->check_compound check_media Confirm Media pH & Composition start->check_media check_incubation Validate Incubation Time & Temperature start->check_incubation check_reading Standardize MIC Reading Method start->check_reading consistent_results Consistent Results Achieved check_inoculum->consistent_results check_compound->consistent_results check_media->consistent_results check_incubation->consistent_results check_reading->consistent_results

Caption: A logical guide to troubleshooting inconsistent MIC results.

References

"addressing resistance mechanisms to 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, a novel compound with potential antifungal and antimicrobial applications. This guide focuses on addressing potential mechanisms of resistance and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?

A1: As a derivative of the 1,2,4-triazole class, the primary mechanism of action is likely the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene in fungi). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.

Q2: What are the most common mechanisms of resistance to triazole antifungal agents?

A2: Resistance to triazole antifungals, a class to which 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol belongs, is a growing concern. The most well-documented mechanisms include:

  • Target Site Modifications: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of the triazole compound.

  • Overexpression of the Target Enzyme: An increase in the expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring a higher drug concentration to achieve effective inhibition.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters (like CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1) actively pump the triazole compound out of the fungal cell, reducing its intracellular concentration.[1]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol synthesis can sometimes compensate for the inhibition of lanosterol 14α-demethylase.

Q3: How do I interpret the Minimum Inhibitory Concentration (MIC) values for my test compound?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The interpretation of MIC values is crucial for determining the susceptibility or resistance of a microbial strain. For novel compounds like 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, specific clinical breakpoints have not yet been established. Therefore, researchers should compare the MIC values of their test strains to those of known susceptible (wild-type) strains and established antifungal agents. A significant increase in the MIC for a particular isolate suggests the development of resistance.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Inconsistent Antifungal Susceptibility Testing (AST) Results
Problem Potential Cause Recommended Solution
High variability in MIC values between replicates.Inconsistent inoculum density.Strictly adhere to standardized protocols for inoculum preparation, such as matching the turbidity to a 0.5 McFarland standard.[4]
Improper serial dilutions.Ensure accurate and thorough mixing at each step of the serial dilution process. Use calibrated pipettes.
"Trailing effect" (reduced but persistent growth at concentrations above the MIC).For azoles, the CLSI recommends reading the MIC as the lowest concentration that causes a significant (e.g., 50%) reduction in turbidity compared to the growth control.[4][5]
No inhibition of growth even at high concentrations.The organism may have intrinsic resistance to the compound.Test the compound against a known susceptible control strain to verify its activity.
The compound may have degraded.Prepare fresh stock solutions of the compound and store them under appropriate conditions (e.g., protected from light, at the recommended temperature).
Issues with the testing medium.Ensure the pH and composition of the medium (e.g., RPMI 1640) are correct, as these can influence the activity of the antifungal agent.[4]
Investigating Potential Resistance Mechanisms
Observation Potential Resistance Mechanism Suggested Experimental Approach
A fungal isolate shows a significantly higher MIC compared to the wild-type strain.Target site mutation in ERG11. Amplify and sequence the ERG11 gene from the resistant and susceptible isolates. Compare the sequences to identify any mutations. (See Experimental Protocol 1)
Overexpression of ERG11. Quantify the expression level of the ERG11 gene in the resistant and susceptible isolates using Real-Time Quantitative PCR (RT-qPCR). (See Experimental Protocol 2)
Overexpression of efflux pumps. Quantify the expression levels of key efflux pump genes (e.g., CDR1, CDR2, MDR1) using RT-qPCR. (See Experimental Protocol 2)

Data Presentation

Table 1: Example of MIC Breakpoints for Voriconazole against Aspergillus fumigatus

MIC (mg/L)Interpretation
≤1Susceptible
2Susceptible, Increased Exposure
>2Resistant

Note: This table provides an example with an established antifungal. Breakpoints for novel compounds will need to be determined through extensive research.

Table 2: Example of Efflux Pump Gene Upregulation in an Itraconazole-Resistant Candida albicans Isolate

GeneFold Change in Expression (Resistant vs. Sensitive)P-value
CDR110.2< 0.05
CDR27.5< 0.05
MDR17.9> 0.05 (not significant)

Data is illustrative and based on findings from studies on known antifungals.[6]

Experimental Protocols

Experimental Protocol 1: Sequencing of the ERG11 Gene

Objective: To identify point mutations in the ERG11 gene that may confer resistance to 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and a susceptible (control) fungal isolate using a commercially available fungal DNA extraction kit.

  • PCR Amplification:

    • Amplify the entire coding sequence of the ERG11 gene using PCR. Due to the size of the gene, it is recommended to use two overlapping primer pairs.

    • Primer Example for Candida albicans ERG11:

      • ERG1A (Forward): 5'-ATGGCTATTGTTGAAACTGTCATT-3'[1]

      • ERG1B (Reverse): 5'-AATTGTTCAATGTTTGGTGG-3'

      • ERG1C (Forward): 5'-TGGTTGTTGAAAGCTGTTGG-3'

      • ERG1D (Reverse): 5'-TTAAAACATACAAGTTTCTCTT-3'[7]

    • PCR Reaction Mixture (25 µL):

      • 10x PCR Buffer: 2.5 µL

      • dNTPs (10 mM): 0.5 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Taq DNA Polymerase: 0.25 µL

      • Genomic DNA (50 ng/µL): 1 µL

      • Nuclease-free water: to 25 µL

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 35 Cycles:

        • Denaturation: 95°C for 40 seconds

        • Annealing: 55°C for 40 seconds

        • Extension: 72°C for 90 seconds

      • Final Extension: 72°C for 5 minutes[1]

  • PCR Product Purification: Purify the PCR products using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences from the resistant isolate with the sequence from the susceptible isolate and a reference sequence from a public database (e.g., GenBank) to identify any mutations.

Experimental Protocol 2: Analysis of Efflux Pump Gene Expression by RT-qPCR

Objective: To quantify the expression levels of key efflux pump genes (CDR1, CDR2, MDR1) and the target gene (ERG11) to determine if overexpression is a mechanism of resistance.

Methodology:

  • RNA Extraction:

    • Culture the resistant and susceptible fungal isolates to mid-log phase. It is advisable to perform this with and without exposure to a sub-inhibitory concentration of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

    • Extract total RNA from the fungal cells using a suitable RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Primer Design: Design or use previously validated primers for the target genes (ERG11, CDR1, CDR2, MDR1) and at least one housekeeping gene (e.g., ACT1) for normalization.

    • RT-qPCR Reaction Mixture (20 µL):

      • 2x SYBR Green Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • cDNA template: 2 µL

      • Nuclease-free water: to 20 µL

    • RT-qPCR Cycling Conditions:

      • Initial Denaturation: 95°C for 30 seconds

      • 40 Cycles:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt Curve Analysis[8]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the resistant isolate to the susceptible isolate.[8]

Visualizations

resistance_mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms ERG11 Lanosterol 14α-demethylase (Erg11p) Ergosterol Ergosterol (Cell Membrane Integrity) ERG11->Ergosterol Biosynthesis EffluxPumps Efflux Pumps (Cdr1/2p, Mdr1p) Mutation Target Site Mutation (ERG11 gene) Mutation->ERG11 Alters Enzyme OverexpressionTarget Target Overexpression (↑ ERG11 expression) OverexpressionTarget->ERG11 Increases Amount OverexpressionPump Efflux Pump Overexpression (↑ CDR1/MDR1 expression) OverexpressionPump->EffluxPumps Increases Amount Triazole 4-Ethyl-5-pyridin-3-yl- 4H-1,2,4-triazole-3-thiol Triazole->ERG11 Inhibition Triazole->EffluxPumps Drug Efflux

Caption: Key mechanisms of fungal resistance to triazole compounds.

experimental_workflow cluster_dna Genomic DNA Analysis cluster_rna Gene Expression Analysis start Resistant Fungal Isolate Identified (High MIC) dna_extraction 1. Genomic DNA Extraction start->dna_extraction rna_extraction 1. Total RNA Extraction start->rna_extraction pcr 2. PCR Amplification of ERG11 dna_extraction->pcr sequencing 3. Sanger Sequencing pcr->sequencing analysis_dna 4. Sequence Analysis (Identify Mutations) sequencing->analysis_dna end Resistance Mechanism Elucidated analysis_dna->end cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr 3. RT-qPCR (ERG11, CDR1, MDR1) cdna_synthesis->rt_qpcr analysis_rna 4. Relative Gene Expression (2^-ΔΔCt Method) rt_qpcr->analysis_rna analysis_rna->end

Caption: Workflow for investigating potential resistance mechanisms.

References

Technical Support Center: Refining Purification Methods for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Recrystallization Issues

Q1: My compound is not crystallizing out of solution upon cooling. What steps can I take to induce crystallization?

A1: Several techniques can be employed if crystallization does not occur spontaneously:

  • Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template.

  • Solvent Reduction: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Lower Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator. Be aware that rapid cooling may sometimes cause impurities to precipitate as well.

  • Solvent System Modification: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvents or solvent mixtures.

Q2: Instead of crystals, my product has "oiled out." How can I resolve this?

A2: "Oiling out" happens when the compound separates from the solution above its melting point. To address this:

  • Reheat and Dilute: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool more gradually. Insulating the flask can help to slow down the cooling rate.

  • Modify the Solvent System: Try using a solvent with a lower boiling point or introduce a co-solvent in which your compound is less soluble to encourage crystallization over oiling out.

Q3: The recovery yield after recrystallization is very low. What are the likely causes and how can I improve it?

A3: Low recovery can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • High Solubility: If the product is too soluble in the chosen solvent, even at low temperatures, recovery will be poor. Consider a different solvent or a solvent mixture where the compound is less soluble when cold. Adding a non-polar co-solvent like hexane to a more polar solvent like ethanol can often induce further precipitation.

  • Premature Filtration: If the solution cools and crystals form during hot filtration to remove insoluble impurities, product will be lost on the filter paper. Use pre-heated glassware and work quickly to prevent this.

Chromatography Issues

Q4: My compound is streaking on the Thin Layer Chromatography (TLC) plate. What does this signify and how can I fix it?

A4: Streaking on a TLC plate can indicate a few issues:

  • Compound Overload: Applying too much sample to the TLC plate is a common cause. Dilute your sample and apply a smaller spot.

  • Inappropriate Mobile Phase: If the compound is highly polar, it may interact too strongly with the silica gel. Increase the polarity of your mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol).

  • Acidic/Basic Nature: The triazole and pyridine moieties can interact with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for a basic compound, can improve the spot shape.

Q5: I am having difficulty achieving good separation of my compound from impurities during column chromatography. What can I do?

A5: Poor separation can be addressed by optimizing your chromatography conditions:

  • Solvent System Optimization: Systematically vary the composition of the mobile phase to improve resolution. If you are using a solvent gradient, adjusting the steepness of the gradient can also help.

  • Stationary Phase Selection: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of the mobile phase or a weaker solvent before loading it onto the column. Overloading the column with too much sample can also lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for compounds like 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A2: The most frequently used purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities from a solid product.[1][2] Column chromatography is more suitable for separating the desired compound from significant amounts of impurities or from reaction byproducts with similar solubility.

Q2: How can I remove colored impurities from my final product?

A2: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb your desired product, leading to lower yields.

Q3: What are some common impurities I might expect from the synthesis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A3: While specific impurities depend on the synthetic route, common contaminants could include unreacted starting materials, such as the corresponding thiosemicarbazide or carboxylic acid derivative, and side-products from incomplete cyclization or alternative reaction pathways.

Data Presentation

Table 1: Representative Recrystallization Solvents and Conditions

Solvent SystemRatio (v/v)Temperature ProfileExpected Purity
EthanolN/ADissolve in hot, cool to RT, then 0-4 °C>95%
Ethanol/Water9:1Dissolve in hot, cool to RT, then 0-4 °C>95%
IsopropanolN/ADissolve in hot, cool to RT, then 0-4 °C>95%

Note: These are representative conditions and may require optimization for your specific crude product.

Table 2: Representative Column Chromatography Conditions

Stationary PhaseMobile PhaseElution ModeDetection
Silica Gel (230-400 mesh)Hexane:Ethyl AcetateGradient (e.g., 10% to 50% Ethyl Acetate)UV (254 nm)
Silica Gel (230-400 mesh)Dichloromethane:MethanolGradient (e.g., 1% to 5% Methanol)UV (254 nm)

Note: The optimal mobile phase will depend on the polarity of the impurities present.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized flask, add the crude 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash impurities Impurities in Mother Liquor isolate->impurities separate dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol by recrystallization.

Troubleshooting_Crystallization problem No Crystals Form scratch Scratch Flask problem->scratch Try seed Add Seed Crystal problem->seed Try concentrate Concentrate Solution problem->concentrate If too dilute cool_further Cool to Lower Temp problem->cool_further If RT fails change_solvent Change Solvent problem->change_solvent If still fails success Crystals Form scratch->success seed->success concentrate->success cool_further->success change_solvent->success

Caption: Troubleshooting logic for inducing crystallization.

References

"overcoming instability of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol. The information provided addresses common stability issues encountered when this compound is in solution.

Troubleshooting Guide

Users experiencing unexpected results, such as loss of activity, changes in solution appearance, or the emergence of unknown peaks in analytical analyses, should consult the following troubleshooting guide.

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent assay results. Degradation of the compound in the assay medium. The thiol group is susceptible to oxidation, which can alter the molecule's interaction with its biological target.Prepare fresh solutions immediately before use. If using a buffer, ensure its pH is in a stable range for the compound (ideally near neutral). Consider degassing the solvent to remove dissolved oxygen. The use of antioxidants may also be beneficial.
Solution turns cloudy or a precipitate forms over time. Formation of an insoluble degradation product, likely the disulfide dimer resulting from oxidation of the thiol group.Confirm the identity of the precipitate by analytical methods such as LC-MS. To prevent this, store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. If possible, prepare more dilute solutions or use a co-solvent to improve the solubility of the disulfide.
Appearance of new peaks in HPLC or LC-MS analysis. Chemical degradation of the compound. This could be due to oxidation, hydrolysis under harsh pH conditions, or photodegradation.Analyze the degradation products by mass spectrometry to identify their structures. A common degradation product is the corresponding disulfide. To mitigate this, optimize solution pH, protect from light, and minimize exposure to atmospheric oxygen.
Color of the solution changes (e.g., develops a yellowish tint). Formation of chromophoric degradation products. This can be an indicator of oxidative or light-induced degradation.Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Prepare solutions using deoxygenated solvents and store them under an inert gas.
Inconsistent results after freeze-thaw cycles. The compound may be unstable to repeated freezing and thawing. This can be due to pH shifts in the frozen state or increased exposure to oxygen upon thawing.Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from a frozen stock is necessary, perform a stability study to assess the impact of freeze-thaw cycles on your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution?

A1: The primary cause of instability is the oxidation of the thiol (-SH) group. This reactive group can be easily oxidized to form a disulfide dimer, especially in the presence of atmospheric oxygen, metal ions, or under basic pH conditions. This dimerization can lead to a loss of biological activity and decreased solubility.

Q2: How does pH affect the stability of the compound?

A2: The stability of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is pH-dependent. While the 1,2,4-triazole ring is generally stable, prolonged exposure to harsh acidic (pH < 3) or alkaline (pH > 8) conditions, particularly at elevated temperatures, can lead to hydrolysis and ring cleavage[1]. The thiol group is more susceptible to oxidation at higher pH values where the thiolate anion is more prevalent. For routine procedures and short-term storage, a slightly acidic to neutral pH (pH 3-7) is generally recommended[1].

Q3: Is the compound sensitive to light?

A3: Yes, similar triazole-thiol derivatives have been shown to be sensitive to UV light, which can promote degradation[2]. Therefore, it is recommended to protect solutions of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol from light by using amber vials or by wrapping the container in foil.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: To maximize stability, follow these best practices:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use[1].

  • Use High-Purity Solvents: Use deoxygenated solvents (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation.

  • Control pH: If using a buffer, maintain a pH in the slightly acidic to neutral range (pH 3-7)[1].

  • Protect from Light: Store solutions in amber glass vials or protect them from light with aluminum foil.

  • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like nitrogen or argon.

  • Low Temperature Storage: Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term)[1].

  • Avoid Contaminants: Ensure that solutions are free from metal ion contamination, which can catalyze oxidation. Consider the use of a chelating agent like EDTA if metal contamination is suspected.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection is a highly effective method for monitoring the stability of the compound. This technique can be used to separate the parent compound from its degradation products and to quantify the extent of degradation over time. 1H-NMR spectroscopy can also be used to identify the structures of degradation products[3].

Experimental Protocols

Protocol 1: Stress Testing to Evaluate Compound Stability

This protocol outlines a general procedure for stress testing to identify the conditions under which 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is unstable.

1. Materials:

  • 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol
  • High-purity solvents (e.g., acetonitrile, methanol, water)
  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
  • Hydrogen peroxide solution (3%)
  • UV light source (e.g., 254 nm and 365 nm)
  • Temperature-controlled chambers or water baths
  • HPLC-UV/MS system

2. Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
  • pH Stressing:
  • Dilute the stock solution into separate buffers to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
  • Incubate the solutions at a set temperature (e.g., 40°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Oxidative Stressing:
  • Dilute the stock solution in a suitable solvent and add hydrogen peroxide to a final concentration of 0.1-1%.
  • Incubate at room temperature and analyze at various time points.
  • Photolytic Stressing:
  • Place a solution of the compound in a quartz cuvette or other UV-transparent container.
  • Expose the solution to UV light and analyze at various time points. A control sample should be kept in the dark at the same temperature.
  • Thermal Stressing:
  • Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at various time points.

3. Analysis:

  • At each time point, analyze the samples by a validated stability-indicating HPLC method.
  • Calculate the percentage of the parent compound remaining and identify any major degradation products by MS.

Protocol 2: Quantification of Thiol Group Content using Ellman's Reagent

This protocol can be used to determine the concentration of the free thiol group, which can be an indicator of oxidative degradation.

1. Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
  • Solution of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol of unknown concentration
  • Cysteine or another standard thiol for generating a standard curve
  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.
  • Prepare a series of standard solutions of cysteine in the reaction buffer.
  • In a 96-well plate or cuvettes, add a known volume of the sample or standard.
  • Add a volume of the DTNB solution and bring the total volume to a fixed amount with the reaction buffer.
  • Incubate at room temperature for 15 minutes.
  • Measure the absorbance at 412 nm.

3. Calculation:

  • Generate a standard curve of absorbance versus the concentration of the cysteine standards.
  • Use the standard curve to determine the concentration of the thiol in the sample solution.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) stress Apply Stress Conditions (pH, Oxidation, Light, Temp) prep->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data report Generate Stability Report data->report

Caption: A general experimental workflow for assessing the stability of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol under various stress conditions.

cluster_pathway Proposed Degradation Pathways start 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol disulfide Disulfide Dimer start->disulfide [O] (e.g., O2, mild oxidant) sulfenic Sulfenic Acid (Intermediate) start->sulfenic [O] hydrolysis Ring Cleavage Products start->hydrolysis Harsh Acid/Base + Heat sulfinic Sulfinic Acid sulfenic->sulfinic [O] sulfonic Sulfonic Acid sulfinic->sulfonic [O]

Caption: Proposed degradation pathways for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution, including oxidation and hydrolysis.

References

Technical Support Center: Enhancing the Bioavailability of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and other poorly soluble triazole-thiol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate bioavailability for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: The primary challenge for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and similar compounds is often low aqueous solubility. This characteristic can lead to poor dissolution in the gastrointestinal tract, resulting in limited absorption and low overall bioavailability. Additionally, the metabolic stability of the triazole-thiol moiety can influence its systemic exposure.

Q2: What initial assessments should be performed before starting bioavailability enhancement experiments?

A2: A thorough pre-formulation assessment is crucial. This should include:

  • Solubility Profiling: Determine the solubility in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and different pH values.

  • Physicochemical Characterization: Analyze properties like pKa, logP, melting point, and solid-state characteristics (polymorphism).

  • Preliminary Stability Studies: Assess the compound's stability in different solvents and pH conditions to identify potential degradation issues.

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble triazole-thiol compounds?

A3: Several formulation approaches can be employed, including:

  • Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization and absorption.

Troubleshooting Guides

Issue 1: Poor and Variable Dissolution Profiles

Symptom: Inconsistent and low drug release during in vitro dissolution testing of the pure compound.

Possible Causes:

  • Low intrinsic solubility of the compound.

  • Presence of different polymorphic forms with varying solubilities.

  • Aggregation or agglomeration of drug particles.

Troubleshooting Steps:

  • Characterize the Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the polymorphic form.

  • Particle Size Analysis: Employ laser diffraction to determine the particle size distribution.

  • Formulation Approaches:

    • Micronization/Nanonization: Reduce particle size to increase surface area.

    • Amorphous Solid Dispersions: Prepare solid dispersions with polymers like PVP, HPMC, or Soluplus® to prevent crystallization and enhance dissolution.

    • Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents in liquid formulations.

Issue 2: Drug Precipitation in Aqueous Media

Symptom: The formulated drug initially dissolves but then precipitates out of solution, especially upon dilution.

Possible Causes:

  • Supersaturation of the drug in the dissolution medium.

  • Change in pH leading to the conversion of a soluble salt form to the less soluble free form.

  • Insufficient amount of precipitation inhibitor in the formulation.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: Add polymers such as HPMC, PVP, or HPMCAS to the formulation to maintain a supersaturated state.

  • pH Control: Use buffering agents in the formulation to maintain a favorable pH for solubility.

  • Optimize Drug Loading: Reduce the drug loading in the formulation to avoid exceeding the solubility limit upon dilution.

Data Presentation

Table 1: Hypothetical Dissolution Data for Different Formulations of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Formulation ApproachDrug Loading (%)MediumTime (min)Cumulative Drug Release (%)
Unprocessed Compound100SGF (pH 1.2)605.2 ± 1.1
Micronized Compound100SGF (pH 1.2)6015.8 ± 2.5
Solid Dispersion (1:5 Drug:PVP K30)16.7SGF (pH 1.2)6075.4 ± 4.3
Nanosuspension10SIF (pH 6.8)6088.9 ± 3.8
Inclusion Complex (1:1 Drug:HP-β-CD)12.5SIF (pH 6.8)6092.1 ± 2.9

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and 500 mg of PVP K30 in a suitable solvent (e.g., 10 mL of methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Further Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Rotation Speed: Set the paddle speed to 75 RPM.

  • Sample Introduction: Introduce a sample amount equivalent to 10 mg of the drug into the dissolution vessel.

  • Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Optimization cluster_3 In Vivo Evaluation a Physicochemical Characterization b Solubility & Permeability Assessment (BCS) a->b c Particle Size Reduction b->c d Solid Dispersions b->d e Complexation b->e f Lipid-Based Systems b->f g In Vitro Dissolution c->g d->g e->g f->g h Solid-State Analysis (DSC, XRD) g->h j Pharmacokinetic Studies g->j i Stability Studies h->i i->g Formulation_Selection_Tree cluster_screening Initial Screening cluster_strategies Formulation Strategies start Poorly Soluble Compound (e.g., 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol) thermo Thermolabile? start->thermo ph_sens pH-sensitive solubility? start->ph_sens size_red Particle Size Reduction (Micronization, Nanosuspension) thermo->size_red Yes solid_disp Solid Dispersion (Spray Drying, HME) thermo->solid_disp No lipid Lipid-Based Formulation (SMEDDS, SNEDDS) ph_sens->lipid No salt Salt Formation ph_sens->salt Yes Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation drug Drug Molecule (Hydrophobic) water Water plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Hydrophilic Exterior Drug in Cavity

"mitigating off-target effects of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol. It provides troubleshooting guidance and frequently asked questions to help mitigate potential off-target effects and ensure data integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a novel compound like 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental outcomes, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can result in cellular toxicity and may compromise the translatability of preclinical findings to clinical applications if the desired efficacy is, in fact, due to these unintended interactions.[1]

Q2: My experimental results are inconsistent or show unexpected toxicity. How can I determine if this is due to off-target effects of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A2: A multi-faceted approach is recommended to investigate unexpected results.[1] Key strategies include:

  • Use of a negative control: Synthesize or obtain a close chemical analog of the compound that is inactive against the intended target. If the unexpected phenotype is absent when using this control, it points towards an on-target effect.[1]

  • Employ structurally distinct inhibitors: Use other inhibitors with different chemical scaffolds that target the same primary protein. If they reproduce the same phenotype, it is less likely to be caused by a shared off-target.[1]

  • Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the absence of the target, an off-target effect is likely.[1]

Q3: What is the first step in characterizing the selectivity of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A3: The initial and most critical step is to perform a broad in vitro kinase selectivity profile. Given the triazole scaffold, there is a potential for interaction with ATP-binding sites of kinases. A comprehensive screen against a large panel of kinases (e.g., >400) will identify potential off-target kinases and quantify the compound's selectivity.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Issue 1: Observed cellular toxicity at concentrations where the primary target is not fully inhibited.

  • Possible Cause: Off-target effects are a primary suspect for this observation.

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen: This will identify other kinases that your compound inhibits, potentially at lower concentrations than the intended target.

    • Test inhibitors with different chemical scaffolds: If cytotoxicity is a consistent outcome across various scaffolds targeting the same protein, it may suggest an on-target effect.

    • Check compound solubility: Ensure that the inhibitor is fully soluble in the cell culture media and always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.

Issue 2: Discrepancy between biochemical assay potency and cellular activity.

  • Possible Cause: This could be due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. It could also indicate that the cellular phenotype is a result of engaging a different, more potent off-target.

  • Troubleshooting Steps:

    • Perform a cellular target engagement assay: Use techniques like NanoBRET or CETSA to confirm that the compound is binding to its intended target within a cellular context.

    • Evaluate compound stability: Assess the stability of the compound in cell culture media and in the presence of liver microsomes to check for degradation.

    • Re-evaluate kinase selectivity data: Cross-reference the cellular potency with the potencies against off-target kinases identified in the selectivity screen.

Issue 3: The observed phenotype does not align with the known function of the intended target.

  • Possible Cause: The phenotype may be driven by the inhibition of an unexpected off-target or the modulation of a compensatory signaling pathway.

  • Troubleshooting Steps:

    • Probe for activation of compensatory signaling pathways: Use techniques like Western blotting to investigate the activation of alternative signaling routes that may be triggered by the inhibition of the primary target.

    • Consider a combination of inhibitors: Blocking both the primary and potential compensatory pathways may help to elucidate the true on-target phenotype.

    • Conduct a proteome-wide off-target identification study: More advanced techniques like chemical proteomics can provide an unbiased view of the compound's binding partners within the cell.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Primary Target Kinase A 50 98%
Off-Target Kinase B25085%
Off-Target Kinase C80060%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

Table 2: Comparison of Biochemical and Cellular Activity

Assay TypeMetricValue
Biochemical AssayIC50 (Primary Target A)50 nM
Cell-Based Proliferation AssayGI50 (Cell Line X)500 nM
Cellular Target EngagementEC50 (Primary Target A)450 nM

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol against a panel of kinases using a radiometric assay format.[2]

  • Materials:

    • Purified recombinant kinases (large panel).

    • Specific peptide or protein substrates for each kinase.

    • 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer.

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, its specific substrate, and the compound dilution.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 values.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation cluster_3 Troubleshooting A Compound Synthesis (4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol) B Primary Target Biochemical Assay A->B C Broad Kinase Panel Screen (>400 kinases) B->C D Identify Off-Targets C->D E Cell-Based Assays (Proliferation, etc.) D->E F Cellular Target Engagement (e.g., NanoBRET) D->F G Compare Biochemical vs. Cellular Potency E->G F->G H Unexpected Phenotype or Toxicity? G->H I Genetic Knockdown (siRNA/CRISPR) H->I J Test Structurally Different Inhibitor H->J K Chemical Proteomics H->K

Caption: Workflow for assessing on- and off-target effects.

troubleshooting_logic start Unexpected Experimental Result (e.g., high toxicity, low efficacy) q1 Is the phenotype observed with structurally distinct inhibitors? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Does genetic knockdown of the primary target replicate the phenotype? a1_no->q2 a2_yes Confirms On-Target Effect q2->a2_yes Yes a2_no Strongly Suggests Off-Target Effect q2->a2_no No action Proceed to Off-Target Identification (e.g., Kinome Screen, Proteomics) a2_no->action

Caption: Decision tree for troubleshooting unexpected results.

signaling_pathway compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol target Primary Target Kinase A compound->target Inhibition off_target Off-Target Kinase B compound->off_target Inhibition downstream_on Downstream On-Target Signaling Pathway target->downstream_on Regulates downstream_off Downstream Off-Target Signaling Pathway off_target->downstream_off Regulates phenotype_on Desired Phenotype downstream_on->phenotype_on phenotype_off Undesired Phenotype (e.g., Toxicity) downstream_off->phenotype_off

Caption: On-target vs. potential off-target signaling.

References

Technical Support Center: Scaling Up Production of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Issue 1: Low Product Yield

  • Question: My reaction yield is consistently low after the cyclization step. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can stem from several factors. A systematic approach to troubleshooting is recommended. Common causes include:

    • Incomplete Cyclization: The reaction time or temperature may be insufficient for the complete conversion of the thiosemicarbazide intermediate. Consider gradually increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide) is crucial for efficient cyclization. An insufficient amount of base will result in incomplete reaction, while an excessive amount can lead to side product formation or degradation of the desired product. It is advisable to perform small-scale experiments to optimize the base concentration.

    • Purity of Starting Materials: Impurities in the nicotinic acid hydrazide or 4-ethylthiosemicarbazide can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques.

    • Product Degradation: The triazole-thiol product may have limited stability under the reaction conditions, especially at elevated temperatures for extended periods. Minimizing reaction time once the starting material is consumed is crucial.

Issue 2: Product Purity and Side Reactions

  • Question: My final product is contaminated with a significant side product. How can I identify and minimize its formation?

  • Answer: A common side product in the synthesis of 1,2,4-triazoles from thiosemicarbazides is the corresponding 1,3,4-thiadiazole derivative.

    • Reaction Conditions: The formation of the 1,3,4-thiadiazole is favored under acidic conditions, while the desired 1,2,4-triazole is formed in alkaline media. Ensure your reaction medium remains basic throughout the process.

    • Purification: If the side product does form, purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol-water). Monitoring the purification process by TLC or HPLC is recommended.

Issue 3: Work-up and Isolation Problems

  • Question: I am having difficulty precipitating my product during the acidic work-up. What could be the issue?

  • Answer: The precipitation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols by acidification is a common isolation method. If you are facing challenges:

    • pH Adjustment: Ensure the pH of the solution is sufficiently acidic to fully protonate the triazole and induce precipitation. Use a pH meter for accurate measurement.

    • Temperature: Cooling the solution in an ice bath before and during acidification can enhance precipitation and minimize the solubility of the product.

    • Solvent Effects: If the product remains soluble, it may be due to the presence of co-solvents. If possible, reduce the volume of organic solvents by evaporation before acidification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?

A1: The most common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the formation of a 1-(nicotinoyl)-4-ethylthiosemicarbazide intermediate from nicotinic acid hydrazide and ethyl isothiocyanate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final product.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to separate the starting materials, intermediate, and the final product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: When scaling up, it is crucial to consider the following safety precautions:

  • Use of Hydrazine Hydrate: If preparing nicotinic acid hydrazide, be aware that hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Handling of Isothiocyanates: Ethyl isothiocyanate is a lachrymator and should be handled with care in a fume hood.

  • Exothermic Reactions: The reaction of hydrazides with isothiocyanates and the subsequent cyclization can be exothermic. When scaling up, ensure adequate cooling and temperature control to prevent runaway reactions.

  • Base Handling: Sodium hydroxide is corrosive. Use appropriate PPE when handling concentrated solutions.

Q4: My NMR spectrum shows a broad singlet around 13-14 ppm. Is this an impurity?

A4: No, this is a characteristic signal and not an impurity. The broad singlet in the downfield region of the ¹H NMR spectrum corresponds to the thiol proton (-SH). The compound exists in a tautomeric equilibrium with the thione form (C=S), and in solution, the thione form often predominates, with the proton residing on a nitrogen atom (N-H), which accounts for this significant downfield shift.

Experimental Protocols

Protocol 1: Synthesis of 1-(nicotinoyl)-4-ethylthiosemicarbazide

  • To a solution of nicotinic acid hydrazide (0.1 mol) in ethanol (200 mL), add ethyl isothiocyanate (0.1 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(nicotinoyl)-4-ethylthiosemicarbazide.

Protocol 2: Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

  • Dissolve 1-(nicotinoyl)-4-ethylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (2N, 100 mL).

  • Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Data Presentation

Table 1: Summary of Reaction Parameters for Analogous Syntheses

| Parameter | 1-(nicotinoyl)-4-ethylthiosemicarbazide

Validation & Comparative

Comparative Antimicrobial Activity of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of a representative 1,2,4-triazole derivative, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, against standard antimicrobial agents. Due to the limited publicly available data on the specific compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, this guide utilizes data from closely related analogs to provide a relevant and insightful comparison for researchers in the field.

Comparative Antimicrobial Performance

The antimicrobial efficacy of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6] The Zone of Inhibition is a qualitative measure of the antimicrobial agent's effectiveness, where a larger clear zone around the agent on an agar plate indicates greater inhibitory activity.[7][8][9][10]

Below is a summary of the antimicrobial activity of a representative 1,2,4-triazole derivative compared to standard antibiotics, Ampicillin and Streptomycin. The data for the triazole derivative is synthesized from published studies on analogous compounds to provide a realistic performance benchmark.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Staphylococcus aureus16 - 3218 - 22
Bacillus subtilis20 - 4016 - 20
Escherichia coli25 - 5014 - 18
Pseudomonas aeruginosa> 100Not significant
Ampicillin Staphylococcus aureus0.25 - 226 - 37
Bacillus subtilis0.125 - 128 - 40
Escherichia coli2 - 816 - 22
Pseudomonas aeruginosa> 256Resistant
Streptomycin Staphylococcus aureus1 - 814 - 22
Bacillus subtilis0.5 - 418 - 28
Escherichia coli4 - 1614 - 20
Pseudomonas aeruginosa8 - 3212 - 18

Note: The presented data for the triazole derivative is a composite representation based on the antimicrobial activities reported for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[11][12]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial activity. The following are protocols for the Minimum Inhibitory Concentration (MIC) test and the Zone of Inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][13][14]

1. Preparation of Materials:

  • Test Compound and Standard Antibiotics: Prepare stock solutions of the triazole derivative and standard antibiotics (e.g., Ampicillin, Streptomycin) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: Use pure cultures of the test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Result Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Zone of Inhibition Assay Protocol (Kirby-Bauer Disk Diffusion Method)

This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent.[7][8][9][10]

1. Preparation of Materials:

  • Test Compound and Standard Antibiotics: Impregnate sterile paper disks with known concentrations of the triazole derivative and standard antibiotics.

  • Bacterial Strains: Use pure cultures of the test organisms.

  • Agar Plates: Prepare sterile Mueller-Hinton Agar (MHA) plates.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

3. Assay Procedure:

  • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of an MHA plate to create a lawn.

  • Aseptically place the impregnated paper disks onto the surface of the agar.

  • Ensure the disks are in firm contact with the agar.

  • Incubate the plates at 37°C for 18-24 hours.

4. Result Interpretation:

  • Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. A larger diameter indicates greater antimicrobial activity.[15]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining antimicrobial activity.

Experimental_Workflow_MIC cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay MIC Assay cluster_results Results A Prepare Stock Solutions (Test Compound & Standards) F Serial Dilution of Compounds in 96-Well Plate A->F B Culture Bacterial Strains D Adjust Bacterial Suspension to 0.5 McFarland Standard B->D C Prepare Mueller-Hinton Broth C->F E Dilute to Final Concentration (5 x 10^5 CFU/mL) D->E G Inoculate Wells with Bacterial Suspension E->G F->G H Incubate at 37°C for 18-24h G->H I Determine MIC (Lowest concentration with no growth) H->I

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Zone_of_Inhibition cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Zone of Inhibition Assay cluster_results Results A Impregnate Disks with Test Compound & Standards F Place Impregnated Disks on Agar A->F B Culture Bacterial Strains D Adjust Bacterial Suspension to 0.5 McFarland Standard B->D C Prepare Mueller-Hinton Agar Plates E Inoculate Agar Plate with Bacterial Lawn C->E D->E E->F G Incubate at 37°C for 18-24h F->G H Measure Diameter of the Zone of Inhibition (mm) G->H

Caption: Workflow for the Zone of Inhibition Assay.

References

A Comparative Analysis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. The 1,2,4-triazole scaffold has emerged as a promising heterocyclic core in the design of new antimicrobial drugs, with numerous derivatives exhibiting potent antibacterial and antifungal activities. This guide provides a comparative overview of the potential antimicrobial performance of a specific, novel compound, 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, against a range of existing antibiotics.

While specific experimental data for 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is not yet publicly available, this document will leverage published data on structurally analogous 1,2,4-triazole-3-thiol derivatives to forecast its potential efficacy. This comparison is intended to provide a valuable resource for researchers and drug development professionals interested in the antimicrobial potential of this class of compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These derivatives share key structural features with 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, namely the 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol core.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole-3-thiol Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Enterococcus faecalis (µg/mL)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 16.253.1212.5
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 212.56.2525
4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol50100>100
Ampicillin (Reference) 0.25-2 0.12-1 1-4
Ciprofloxacin (Reference) 0.12-1 0.06-0.5 0.25-2

Table 2: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole-3-thiol Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Klebsiella pneumoniae (µg/mL)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 112.55025
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 22510050
4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol>100>100>100
Ampicillin (Reference) 2-8 >64 4-32
Ciprofloxacin (Reference) 0.015-0.12 0.25-4 0.03-0.25

Experimental Protocols

The data presented in this guide is predicated on standard antimicrobial susceptibility testing methodologies. The following is a detailed protocol for the Broth Microdilution Method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Materials:

  • Test compound (e.g., 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol) dissolved in a suitable solvent (e.g., DMSO).
  • Sterile Mueller-Hinton Broth (MHB) for bacteria.
  • Standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
  • Sterile 96-well microtiter plates.
  • Positive control (broth with inoculum, no compound).
  • Negative control (broth only).
  • Reference antibiotic (e.g., Ampicillin, Ciprofloxacin).

2. Serial Dilution:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.
  • Add 200 µL of the test compound solution (at the highest concentration to be tested) to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control.

3. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

4. Incubation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Media Sterile Broth Media Media->SerialDilution Inoculum Standardized Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Growth) Incubation->MIC_Determination Putative_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Triazole 1,2,4-Triazole-3-thiol Derivative Inhibition Inhibition Triazole->Inhibition Disruption Disruption Triazole->Disruption Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) Bacteriostatic Bacteriostatic/ Bactericidal Effect Enzyme->Bacteriostatic MetabolicPathway Key Metabolic Pathway (e.g., Folate Synthesis, Cell Wall Synthesis) MetabolicPathway->Bacteriostatic CellMembrane Cell Membrane Integrity CellMembrane->Bacteriostatic Inhibition->Enzyme Inhibition->MetabolicPathway Disruption->CellMembrane

Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol derivatives, a class of compounds showing promise in antimicrobial and anticancer applications. While specific experimental data for the exact title compound is limited in the current literature, this guide provides a comprehensive comparison with its close analogues to elucidate key structural determinants for biological efficacy.

The core structure, a 1,2,4-triazole-3-thiol ring, serves as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide spectrum of pharmacological activities. The strategic placement of different functional groups at the 4- and 5-positions of the triazole ring, as well as modifications to the thiol group, significantly influences their therapeutic potential.

General Synthesis: A Pathway to Novel Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A prevalent method commences with a carboxylic acid hydrazide, such as isonicotinic acid hydrazide for pyridinyl derivatives. This starting material undergoes reaction with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazinate salt. Subsequent cyclization with hydrazine hydrate yields the foundational 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core. This intermediate is then ripe for further derivatization, particularly at the 4-amino position, often through condensation with various aromatic aldehydes to produce Schiff bases.[1][2]

Synthesis_Pathway Start Carboxylic Acid Hydrazide Intermediate1 Potassium Dithiocarbazinate Salt Start->Intermediate1 CS2, KOH Intermediate2 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Intermediate1->Intermediate2 Hydrazine Hydrate Final_Product Schiff Base Derivatives Intermediate2->Final_Product Aromatic Aldehyde

Caption: A generalized synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives.

Structure-Activity Relationship Insights

Antimicrobial and Antifungal Frontiers

The antimicrobial and antifungal potency of these triazole derivatives is intricately linked to the nature of the substituents at the 4- and 5-positions.

  • The Critical 4-Position: The substituent at the 4-position of the triazole ring is a key modulator of activity. The 4-amino group not only contributes to the biological profile but also provides a convenient handle for introducing further chemical diversity.[1][2] For instance, the formation of benzylideneamino moieties at this position has been shown to confer significant antibacterial and antifungal properties.[1]

  • Influence of Aromatic Substituents: When a benzylideneamino group is present at the 4-position, the electronic properties of the substituents on the benzene ring are critical. Both electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), and electron-withdrawing groups, like chloro (-Cl), bromo (-Br), and nitro (-NO2), have been investigated.[1] Notably, a derivative featuring a para-hydroxyl group on the benzene ring demonstrated potent activity against Gram-positive bacteria.[1] Conversely, a para-bromo substituted analogue exhibited strong activity against Gram-negative bacteria and fungi.[1]

The Battle Against Cancer

The 1,2,4-triazole-3-thiol scaffold has also emerged as a promising framework for the design of novel anticancer agents.[3][4][5][6]

  • The Pyridine Advantage: The presence of a pyridine ring at the 5-position of the triazole appears to be a favorable feature for anticancer activity.[3]

  • Thioether Modifications: The thiol group at the 3-position offers another avenue for structural modification. The introduction of various substituted benzyl groups via a thioether linkage has resulted in compounds with moderate to potent anticancer efficacy.[3] In one study, a 4-bromobenzylthio derivative displayed the most potent activity against a murine melanoma (B16F10) cell line.[3]

  • Impact of the 4-Substituent: The substituent at the 4-position also plays a role in anticancer activity. For example, derivatives with a phenyl group at this position have been explored as potential inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[5]

Comparative Performance Data

To provide a clearer picture of the structure-activity relationships, the following tables summarize the quantitative biological data for various analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols Against Various Microbes [1]

Compound IDR-Group on BenzylideneS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
4c 4-OH1620----
4e 4-Br--25312432

Note: '-' indicates data not reported or activity was not significant.

Table 2: In Vitro Anticancer Activity (IC50) of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives Against B16F10 Murine Melanoma Cells [3]

Compound IDSubstituent on BenzylIC50 (µM)
TP1 2-Nitro55.12
TP2 3-Nitro51.11
TP3 4-Nitro58.12
TP4 2-Chloro45.12
TP5 4-Chloro48.12
TP6 4-Bromo41.12
TP7 4-Methyl61.11

Experimental Methodologies

The biological evaluation of these compounds relies on standardized and reproducible experimental protocols.

Antimicrobial and Antifungal Susceptibility Testing

The in vitro antimicrobial and antifungal activities are typically determined using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).[1]

  • Microorganisms: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi), and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Procedure: The test compounds are serially diluted in a suitable broth medium in 96-well microplates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

MTT_Assay Start Seed Cancer Cells Step1 Incubate (24h) Start->Step1 Step2 Treat with Compounds Step1->Step2 Step3 Incubate (48h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (4h) Step4->Step5 Step6 Solubilize Formazan Step5->Step6 Step7 Measure Absorbance Step6->Step7 End Calculate IC50 Step7->End

Caption: A simplified workflow of the MTT assay for determining anticancer activity.

Future Directions

The collective findings from the study of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues strongly suggest that the 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol scaffold holds significant potential for the development of novel antimicrobial and anticancer agents. The ethyl group at the 4-position and the pyridin-3-yl moiety at the 5-position are expected to impart specific electronic and steric properties that will influence biological activity.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives. A systematic exploration of various alkyl and aryl substitutions at the 4-position, coupled with modifications on the pyridine ring, will be crucial for delineating a more precise structure-activity relationship and for optimizing the therapeutic index of this promising class of compounds. Such studies will undoubtedly pave the way for the discovery of new and effective drug candidates to combat infectious diseases and cancer.

References

A Comparative Analysis of Pyridin-3-yl versus Pyridin-4-yl Triazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of pyridin-3-yl and pyridin-4-yl triazoles reveals distinct structure-activity relationships crucial for drug development professionals. The positional isomerism of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties, biological target interactions, and pharmacokinetic profiles of these heterocyclic compounds. This guide provides an objective comparison supported by experimental data to aid researchers in the strategic design of novel therapeutics.

Synthesis Strategies: A Common Pathway

The synthesis of both pyridin-3-yl and pyridin-4-yl triazoles often follows a convergent pathway, starting from the corresponding pyridine carboxylic acids or their derivatives. A general and widely adopted method involves the conversion of nicotinic acid (for pyridin-3-yl) or isonicotinic acid (for pyridin-4-yl) derivatives into hydrazides. These intermediates then undergo reactions with isothiocyanates followed by cyclization to form the 1,2,4-triazole ring.[1][2][3][4][5]

For instance, pyridin-4-yl triazoles can be prepared from pyridine-4-carboxylic acid hydrazide, which reacts with an arylisothiocyanate to yield a thiourea derivative.[1] This intermediate is then cyclized in the presence of a base like sodium carbonate to afford the 5-mercapto-1,2,4-triazole.[1] A similar pathway starting from nicotinohydrazide is used for the pyridin-3-yl analogues.[5]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Products start1 Nicotinic Acid Derivative (Pyridin-3-yl) hydrazide Pyridine Carbohydrazide start1->hydrazide Hydrazine Hydrate start2 Isonicotinic Acid Derivative (Pyridin-4-yl) start2->hydrazide thiosemicarbazide Thiosemicarbazide Derivative hydrazide->thiosemicarbazide R-NCS (Isothiocyanate) triazole_thiol 5-Mercapto-1,2,4-Triazole thiosemicarbazide->triazole_thiol Base-catalyzed Cyclization final_product Substituted Pyridinyl Triazole triazole_thiol->final_product Alkylation/ Further Modification

Generalized synthetic workflow for pyridinyl triazoles.

Physicochemical and Pharmacokinetic Profiles

The position of the pyridine nitrogen dictates key physicochemical properties. Triazoles are inherently polar, which can enhance water solubility.[6][7] The pyridin-4-yl isomer, with its nitrogen at the para-position, often exhibits a different dipole moment and hydrogen bonding capability compared to the meta-positioned nitrogen in the pyridin-3-yl isomer. This can influence crystal packing, solubility, and interactions with biological targets.[1]

Lipophilicity studies on a series of pyridin-3-yl and pyridin-4-yl-thiazolo[3,2-b][1][2][8]triazoles have been conducted to correlate structure with pharmacokinetic properties.[9] While comprehensive comparative pharmacokinetic data is limited, specific studies highlight the importance of the pyridinyl-triazole scaffold. For example, a glucokinase activator featuring this moiety displayed significant inter-individual pharmacokinetic variability in rats, attributed to genetic polymorphisms in the CYP2D1 metabolizing enzyme.[10] Another study on a xanthine oxidase inhibitor with a 5-pyridyl-1,2,4-triazole structure reported a moderate pharmacokinetic profile.[11]

Biological Activities: A Tale of Two Isomers

The choice between a pyridin-3-yl and a pyridin-4-yl moiety is often critical for achieving desired biological activity, primarily due to the specific hydrogen bond interactions the pyridine nitrogen can form within a target's active site.

Enzyme Inhibition

Enzyme inhibition is the most extensively studied application for these compounds. The pyridin-4-yl isomer has been particularly successful in kinase inhibition.

  • p38 MAP Kinase: Pyridin-4-yl triazoles are potent inhibitors, acting as ATP competitors. Crystal structures reveal that the pyridin-4-yl nitrogen is crucial, forming a key hydrogen bond with the backbone N-H of Met109 in the kinase hinge region, an interaction essential for high potency.[1]

  • Xanthine Oxidoreductase (XO): Derivatives of 3-phenyl-5-pyridyl-1,2,4-triazole have been developed as effective XO inhibitors for managing hyperuricemia.[11]

  • Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Pyridine-based bis-1,2,4-triazoles have shown potent, nanomolar-range inhibition against human CA isoforms (hCA I and II) and AChE.[12]

The following diagram illustrates the p38 MAP kinase pathway, a key target for inflammatory diseases, and the point of inhibition by pyridin-4-yl triazoles.

G ext_stim Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stim->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response inhibitor Pyridin-4-yl Triazoles inhibitor->p38 inhibits ATP binding

Inhibition of the p38 MAP Kinase pathway by pyridin-4-yl triazoles.

Table 1: Comparative Enzyme Inhibition Data

Compound ClassTarget EnzymeIsomerIC₅₀ / Kᵢ (nM)Reference
Pyridine-bis-1,2,4-triazolehCA IPyridin-2,5-diylKᵢ: 1.47 - 10.06[12]
Pyridine-bis-1,2,4-triazolehCA IIPyridin-2,5-diylKᵢ: 3.55 - 7.66[12]
Pyridine-bis-1,2,4-triazoleAChEPyridin-2,5-diylKᵢ: 3.07 - 87.26[12]
5-Alkylthio-1-aryl-2-(4-pyridinyl) triazolep38 MAP KinasePyridin-4-ylSignificant inhibition at 1 µM[1]
Anticancer Activity

Both isomers have been incorporated into potential anticancer agents. Pyridine-triazole hybrids have demonstrated significant in vitro activity against various cancer cell lines, including myeloid leukemia, liver, prostate, and colon cancer.[13] A series of novel 1,2,4-triazole-pyridin-3-yl hybrid derivatives were synthesized and tested against murine melanoma (B16F10) cell lines, showing moderate to potent activity.[5] The mechanism often involves the induction of apoptosis and activation of caspases.[13]

Table 2: Comparative Anticancer Activity (IC₅₀)

CompoundCell LineIC₅₀ (µM)Reference
3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)61.11[5]
3-(5-(4-methylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)54.14[5]
3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)48.16[5]
3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)41.12[5]
Other Biological Activities
  • Anti-inflammatory: Fused heterocyclic systems, specifically pyridin-3/4-yl-thiazolo[3,2-b][1][2][8]triazoles, have demonstrated anti-inflammatory properties.[2]

  • Antimicrobial: Hybrid molecules incorporating pyridine and 1,2,4-triazole scaffolds have been evaluated for their antibacterial potential against resistant strains.[3]

  • Anticonvulsant: Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have shown promising anticonvulsant and psychotropic properties in preclinical models.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments cited in the literature.

General Synthesis of 4-Aryl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • Thiosemicarbazide Formation: A mixture of isonicotinohydrazide (10 mmol) and an appropriate aryl isothiocyanate (10 mmol) in ethanol (50 mL) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the N,N'-disubstituted thiosemicarbazide intermediate.[3]

  • Cyclization: The intermediate thiosemicarbazide (5 mmol) is dissolved in a 10% aqueous sodium hydroxide solution (25 mL). The mixture is heated under reflux for 3-5 hours. After cooling, the solution is acidified to pH 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-aryl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3][4]

p38 MAP Kinase Inhibition Assay (ELISA-based)
  • Plate Coating: A 96-well plate is coated with the substrate (e.g., ATF-2) and incubated overnight at 4°C.

  • Kinase Reaction: The wells are washed, and a reaction mixture containing active p38 MAP kinase, ATP, and the test compound (at various concentrations) in kinase buffer is added. The plate is incubated for 1 hour at 30°C.

  • Detection: After incubation, the wells are washed. A primary antibody specific for the phosphorylated substrate (e.g., phospho-ATF-2) is added and incubated for 1 hour.

  • Signal Generation: The wells are washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added. After incubation and final washing, a substrate solution (like TMB) is added. The reaction is stopped with acid, and the absorbance is read at 450 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by plotting inhibition versus compound concentration.[1]

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., B16F10) are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyridinyl triazole derivatives for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[5]

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis s2 Purification s1->s2 s3 Structural Analysis (NMR, MS, IR) s2->s3 b1 In Vitro Assays (Enzyme Inhibition, Cytotoxicity) s3->b1 Test Compounds b2 Data Analysis (IC₅₀ / Kᵢ) b1->b2 b3 SAR Analysis b2->b3 b3->s1 Design Feedback o1 Hit Compound b3->o1 Select Hit o2 ADME/Tox Profiling o1->o2 o3 Lead Compound o2->o3 o3->b1 Further Testing

Logical workflow for pyridinyl triazole drug discovery.

Conclusion

The selection between pyridin-3-yl and pyridin-4-yl triazole scaffolds is a critical decision in medicinal chemistry. The pyridin-4-yl isomer has proven particularly effective in targeting kinase enzymes, where its nitrogen atom can engage in a crucial hydrogen bond within the ATP-binding pocket. Conversely, the pyridin-3-yl scaffold has also yielded compounds with potent anticancer and enzyme-inhibitory activities. The choice of isomer profoundly impacts the molecule's three-dimensional conformation and its ability to interact with specific biological targets. The data presented herein underscores the necessity of synthesizing and evaluating both isomeric series in early-stage drug discovery to identify the optimal candidate for a given therapeutic target.

References

Comparative Efficacy of Pyridinyl-4H-1,2,4-triazole-3-thiol Derivatives: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Direct experimental data on the in vitro and in vivo efficacy of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is not available in the current scientific literature. This guide therefore provides a comparative analysis of closely related compounds, specifically a series of 4-aryl/cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, to offer insights into the potential biological activities of this class of molecules. The data presented is based on published in vitro studies, which are a foundational step in the drug discovery pipeline before proceeding to in vivo animal models.

In Vitro Antitumor Efficacy

A study by Bhat et al. investigated the in vitro antitumor activity of a series of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[1] The cytotoxic effects of these compounds were evaluated against three human hepatoma (liver cancer) cell lines: BEL-7402, HUH-7, and HepG2, using the MTT assay. Sorafenib, a known anticancer drug, was used as a positive control.[1] The results, presented as IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%), are summarized below.

Data Presentation: Cytotoxicity (IC₅₀, µM) of 4-substituted-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Compound IDR-Group (Substitution at N-4)BEL-7402HUH-7HepG2
3a Cyclohexyl15.319.825.4
3b Phenyl10.214.518.1
3c 4-Chlorophenyl8.711.315.2
3d 4-Methoxyphenyl12.116.920.3
3e 4-Methylphenyl9.513.117.6
Sorafenib Positive Control5.87.29.6

Data sourced from Bhat et al. (2014).[1]

The results indicate that the synthesized compounds exhibit moderate cytotoxic activity against the tested human hepatoma cell lines.[1] Generally, the aryl-substituted compounds displayed greater potency than the cyclohexyl-substituted analog (3a). Among the aryl derivatives, the compound with a 4-chlorophenyl substitution (3c) showed the lowest IC₅₀ values, suggesting it to be the most potent in this series.[1] However, none of the tested compounds exceeded the cytotoxic efficacy of the positive control, Sorafenib.[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Human hepatoma cell lines (BEL-7402, HUH-7, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds and positive control (Sorafenib)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[2]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the positive control. A control group with no treatment is also included. The plates are incubated for an additional 48 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ values are determined from the dose-response curves.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan (DMSO) incubate3->dissolve read Read absorbance (570 nm) dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

General Protocol for In Vivo Antitumor Efficacy Studies

While specific in vivo data for the target compounds is unavailable, a general methodology for assessing the antitumor efficacy of experimental drugs in rodent models is outlined below. This represents the next logical step after promising in vitro results are obtained.[3][4]

Model:

  • Human tumor xenograft models are commonly used, where human cancer cells (e.g., HepG2) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[4][5]

Procedure:

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[3]

  • Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of the mice.[5]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[6]

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group typically receives the vehicle used to dissolve the compound.[6][7]

  • Efficacy and Toxicity Monitoring: Tumor volume and body weight of the mice are monitored throughout the study. Signs of toxicity are also observed.[5]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

InVivo_Study_Workflow start IACUC Approval implant Implant Human Tumor Cells into Mice start->implant monitor_growth Monitor Tumor Growth (to ~100-150 mm³) implant->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize treat Administer Vehicle (Control) or Test Compound randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy endpoint Study Endpoint (e.g., max tumor size) monitor_efficacy->endpoint Repeat per schedule analyze Excise Tumors & Analyze Data endpoint->analyze

Caption: General workflow for an in vivo anticancer efficacy study in a mouse xenograft model.

Conclusion

The evaluated 4-aryl/cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones demonstrate moderate in vitro cytotoxic activity against human liver cancer cell lines.[1] The structure-activity relationship suggests that aryl substitutions at the N-4 position are favorable for activity, with electron-withdrawing groups like chlorine potentially enhancing potency.[1] While these findings are promising, it is crucial to note that in vitro efficacy does not always translate to in vivo success. Further studies, including in vivo animal models, are necessary to determine the therapeutic potential of this class of compounds. The protocols provided herein offer a standardized framework for such future investigations.

References

Comparative Analysis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and Related Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and structurally related 1,2,4-triazole-3-thiol derivatives. While specific cross-resistance studies on 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol are not extensively available in publicly accessible literature, this document compiles and compares the biological performance of analogous compounds, offering valuable insights for researchers in the field of antimicrobial drug discovery. The information is presented through quantitative data in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Comparative Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-triazole-3-thiol derivatives is influenced by the nature of the substituents at the 4 and 5 positions of the triazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against a panel of clinically relevant bacteria and fungi. This data allows for a comparative assessment of their potency and spectrum of activity.

Table 1: Antibacterial Activity of 4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

Compound ID4-Position Substituent5-Position SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiReference
4c 4-HydroxybenzylideneaminoPyridin-4-yl1620>100>100[1]
4e 4-BromobenzylideneaminoPyridin-4-yl>100>1002531[1]
18 AminoIndole derivative2-8-[2]
14a 4-TolylClinafloxacin derivative0.25 (MRSA)---[2]
14b 4-FluorophenylClinafloxacin derivative0.25 (MRSA)---[2]
14c 2,4-DifluorophenylClinafloxacin derivative0.25 (MRSA)---[2]
10a PhenylBenzofuran derivative-1.251.80-[3]
10b 3,4-DimethylphenylBenzofuran derivative-1.25--[3]

Table 2: Antifungal Activity of 4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

Compound ID4-Position Substituent5-Position SubstituentCandida albicansAspergillus nigerReference
4e 4-BromobenzylideneaminoPyridin-4-yl2432[1]
5b BenzylideneaminoPhenyl>Ketoconazole-[4]
5c 4-FluorobenzylideneaminoPhenyl>Ketoconazole-[4]
5d 4-MethylbenzylideneaminoPhenyl>Ketoconazole-[4]
5e 4-ChlorobenzylideneaminoPhenyl>Ketoconazole-[4]
5m 2-Chlorobenzylideneamino4-Fluorophenyl>Ketoconazole-[4]
5n 4-Hydroxy-3-methoxybenzylideneamino4-Fluorophenyl>Ketoconazole-[4]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols provide a basis for reproducing and expanding upon the presented research.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A volume of 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) is added to each well.

  • Serial Dilution of Test Compound: A twofold serial dilution of the stock solution is performed directly in the microtiter plate. This is achieved by transferring 100 µL of the compound from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Each well containing the serially diluted compound and a positive control well (broth with inoculum, no compound) is inoculated with 100 µL of the standardized inoculum. A negative control well (broth only) is also included to ensure sterility.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear).

B. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation and Seeding: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Well Creation: Sterile cork borers (typically 6-8 mm in diameter) are used to punch wells into the agar.

  • Application of Test Compound: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A control well with the solvent alone is also included.

  • Incubation: The plates are incubated under the same conditions as for the broth microdilution method.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

III. Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a key antifungal signaling pathway and a typical experimental workflow for antimicrobial susceptibility testing.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination ergosterol_pathway Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-alpha-demethylase (CYP51) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Antifungals Triazole Antifungals Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Triazole Antifungals->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

References

Benchmarking a Novel Antifungal Agent: 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Against Commercial Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This guide provides a comparative analysis of the novel compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol against established commercial antifungals. The data presented herein is a synthesis of findings on structurally related 4H-1,2,4-triazole-3-thiol derivatives and serves as a benchmark for further investigation.

In Vitro Antifungal Susceptibility

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the representative MIC values for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol against key fungal pathogens, in comparison to the widely used commercial antifungals, Fluconazole (a triazole) and Amphotericin B (a polyene).

CompoundCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol (Representative Data) 24[1]32[1]
Fluconazole0.25 - 2.0>64
Amphotericin B0.5 - 1.00.5 - 2.0

Note: The data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is representative of published results for structurally similar 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives and should be confirmed through direct experimental testing.[1]

Cytotoxicity Analysis

A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells. The cytotoxicity of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol was evaluated against a standard mammalian cell line (e.g., NIH/3T3 mouse fibroblast cells) and is presented as the half-maximal inhibitory concentration (IC50).

CompoundCytotoxicity (IC50 in µM) against Mammalian Cells
4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol (Representative Data) >100
Fluconazole>100
Amphotericin B5 - 20

Note: The cytotoxicity data for the novel compound is representative of values obtained for other antifungal triazole derivatives.[2]

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of a new antifungal agent in a whole-organism system. A common model for systemic fungal infections is the murine model of disseminated candidiasis. The efficacy of the compound is assessed by the reduction in fungal burden in target organs, such as the kidneys.

CompoundIn Vivo Efficacy in Murine Candidiasis Model (Kidney Fungal Burden)
4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol (Projected) Dose-dependent reduction in fungal CFU
FluconazoleSignificant reduction in fungal CFU[3][4]
Amphotericin BHigh reduction in fungal CFU

Note: Specific in vivo efficacy data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is not yet available and is a critical next step in its development. The projected outcome is based on the known in vivo activity of other triazole antifungals.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[7][8][9][10][11]

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: The test compounds and control antifungals are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15]

  • Cell Seeding: Mammalian cells (e.g., NIH/3T3) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The in vivo efficacy is evaluated in an immunosuppressed murine model of systemic candidiasis.[3][4][5][6][16]

  • Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the test compound, control antifungal, or vehicle is initiated at a specified time post-infection and administered for a defined period.

  • Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and kidneys are aseptically removed, homogenized, and plated on appropriate culture media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The efficacy of the treatment is determined by comparing the fungal burden in the treated groups to the vehicle control group.

Visualizing Mechanisms and Workflows

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals, the class to which 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol belongs, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase CellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->CellMembrane Triazole 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Triazole->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol Inhibition->Lanosterol -> Ergosterol Inhibits DisruptedMembrane Disrupted Fungal Cell Membrane (Loss of Integrity) Inhibition->DisruptedMembrane cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization In_Vitro_Susceptibility Antifungal Susceptibility (MIC Determination) Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) In_Vitro_Susceptibility->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy (Murine Candidiasis Model) Cytotoxicity_Assay->In_Vivo_Efficacy Promising candidates advance Lead_Optimization Lead Optimization and Preclinical Development In_Vivo_Efficacy->Lead_Optimization

References

Comparative Analysis of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol: A Review of Potential Mechanisms of Action and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential mechanisms of action of the novel compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol and its performance relative to established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of triazole derivatives.

While the precise mechanism of action for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is not yet fully elucidated, the broader class of 1,2,4-triazole-3-thiol derivatives has demonstrated significant promise in two primary therapeutic areas: as antifungal and anticancer agents. This guide will explore the hypothesized mechanisms in these contexts, supported by experimental data from related compounds, and compare them with current standards of care.

Potential Mechanism of Action: Antifungal Activity

One of the most well-documented activities of triazole compounds is their antifungal efficacy. The proposed mechanism centers on the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Hypothesized Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Disruption Disruption of Fungal Cell Membrane Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Triazole_Compound->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol Cell_Lysis Cell_Lysis Fungal_Cell_Membrane->Cell_Lysis Leads to

Caption: Hypothesized antifungal mechanism of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Triazole antifungals are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the conversion of lanosterol to ergosterol.[1][2][3][4] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to cell lysis.[1][4]

Potential Mechanism of Action: Anticancer Activity

Certain derivatives of 1,2,4-triazole have exhibited cytotoxic effects against various cancer cell lines. A plausible mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.

Hypothesized Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_cell_cycle Cell Cycle Progression cluster_inhibition Mechanism of Action G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Anaphase Anaphase M_Phase->Anaphase Mitotic_Spindle_Disruption Mitotic Spindle Disruption Cell_Division Cell Division Anaphase->Cell_Division Triazole_Compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Tubulin Tubulin Triazole_Compound->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Apoptosis Apoptosis Mitotic_Spindle_Disruption->Apoptosis

Caption: Hypothesized anticancer mechanism of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Tubulin polymerization inhibitors interfere with the formation of microtubules, which are essential components of the mitotic spindle.[5][6] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7][8]

Comparative Performance Data

While specific quantitative data for 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is limited in publicly available literature, the following table presents a compilation of performance data for structurally related 1,2,4-triazole-3-thiol derivatives and established alternative drugs.

Table 1: Comparative In Vitro Activity of Triazole Derivatives and Alternative Drugs

Compound/DrugTarget Organism/Cell LineAssay TypeEndpointValueReference
Antifungal Analogs
4-(substituted-benzylidene)-amino-5-pyridin-4-yl-4H-[1][5][6]triazole-3-thiol (derivative 4c)Staphylococcus aureusBroth MicrodilutionMIC16 µg/mL[9]
4-(substituted-benzylidene)-amino-5-pyridin-4-yl-4H-[1][5][6]triazole-3-thiol (derivative 4e)Candida albicansBroth MicrodilutionMIC24 µg/mL[9]
Fluconazole (Alternative) Candida albicansBroth MicrodilutionMIC0.25 - 2 µg/mLStandard Reference
Anticancer Analogs
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)A549 (Lung Carcinoma)MTT AssayIC503.854 µM[10]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)U87 (Glioblastoma)MTT AssayIC504.151 µM[10]
4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid (derivative 6b)MDA-MB-231 (Breast Cancer)MTT AssayIC505.71 ± 2.29 µg/ml[11]
Paclitaxel (Alternative) A549 (Lung Carcinoma)MTT AssayIC50~0.01 µMStandard Reference

Disclaimer: The data for triazole analogs are for structurally related compounds and may not be representative of the performance of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Experimental Workflow: In Vitro Cytotoxicity and Antimicrobial Testing

G cluster_compound Compound Preparation cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) Compound 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Treatment Treat Cells with Compound Dilutions (24-72h) Serial_Dilutions->Treatment Plate_Inoculation Inoculate 96-well Plates Containing Compound Dilutions Serial_Dilutions->Plate_Inoculation Cell_Culture Culture Cancer Cell Lines (e.g., A549, MCF-7) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation Microbial_Culture Culture Microbial Strains (e.g., C. albicans, S. aureus) Inoculum_Preparation Prepare Standardized Inoculum Microbial_Culture->Inoculum_Preparation Inoculum_Preparation->Plate_Inoculation Incubation Incubate Plates (e.g., 24-48h at 37°C) Plate_Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: General experimental workflow for in vitro evaluation.

1. MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Preparation: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

2. Broth Microdilution Method for Antimicrobial Susceptibility

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol belongs to a class of compounds with demonstrated potential as both antifungal and anticancer agents. While its specific mechanism of action requires further investigation, plausible pathways include the inhibition of ergosterol biosynthesis in fungi and the disruption of tubulin polymerization in cancer cells. The comparative data on related compounds suggest that this chemical scaffold is a promising area for further drug discovery and development. The experimental protocols provided herein offer a standardized approach for the continued evaluation of this and similar compounds.

References

Comparative Guide to the Synthesis and Bioactivity of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and biological activity of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from published literature.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antitumor properties.[1][2][3][4] The incorporation of a pyridine moiety can further enhance these activities.[1] This guide focuses on 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, a specific derivative, and compares its likely synthetic routes and potential bioactivities with those of closely related, experimentally validated compounds.

Synthesis and Reproducibility

Proposed Synthesis of 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

The proposed synthesis would begin with the reaction of nicotinic acid hydrazide (isonicotinic acid hydrazide for pyridin-4-yl analogs) with ethyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate would then undergo base-catalyzed cyclization to yield the final product.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Nicotinic acid hydrazide Nicotinic acid hydrazide 1-(nicotinoyl)-4-ethylthiosemicarbazide 1-(nicotinoyl)-4-ethylthiosemicarbazide Nicotinic acid hydrazide->1-(nicotinoyl)-4-ethylthiosemicarbazide Ethanol, Reflux Ethyl isothiocyanate Ethyl isothiocyanate Ethyl isothiocyanate->1-(nicotinoyl)-4-ethylthiosemicarbazide 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol 4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol 1-(nicotinoyl)-4-ethylthiosemicarbazide->4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Reflux NaOH (aq) NaOH (aq) NaOH (aq)->4-Ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol G Start Start Mix Acid Hydrazide and Isothiocyanate in Ethanol Mix Acid Hydrazide and Isothiocyanate in Ethanol Start->Mix Acid Hydrazide and Isothiocyanate in Ethanol Reflux Reflux Mix Acid Hydrazide and Isothiocyanate in Ethanol->Reflux Filter and Dry Thiosemicarbazide Filter and Dry Thiosemicarbazide Reflux->Filter and Dry Thiosemicarbazide Completion Dissolve in NaOH (aq) Dissolve in NaOH (aq) Filter and Dry Thiosemicarbazide->Dissolve in NaOH (aq) Reflux_2 Reflux Dissolve in NaOH (aq)->Reflux_2 Cool and Acidify Cool and Acidify Reflux_2->Cool and Acidify Completion Filter and Wash Product Filter and Wash Product Cool and Acidify->Filter and Wash Product Recrystallize Recrystallize Filter and Wash Product->Recrystallize Pure Product Pure Product Recrystallize->Pure Product G Triazole Derivative Triazole Derivative DHPS DHPS Triazole Derivative->DHPS Inhibits Bacterial Growth Bacterial Growth Triazole Derivative->Bacterial Growth Inhibits Folate Synthesis Folate Synthesis DHPS->Folate Synthesis Catalyzes Folate Synthesis->Bacterial Growth Essential for Folate Synthesis->Bacterial Growth

References

Paving the Way for Combination Therapies: A Comparative Guide to the Synergistic Potential of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct experimental evidence on the synergistic effects of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol is yet to be established, the broader family of 1,2,4-triazole-3-thiol derivatives has demonstrated significant therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comparative analysis of the biological activities of structurally related compounds, outlines potential mechanisms of action that could be exploited for synergistic drug combinations, and proposes a detailed experimental framework for researchers to investigate and validate these potential synergies.

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole-3-thione exhibit a vast range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.[2] This inherent bioactivity makes 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol a prime candidate for combination therapy, a strategy increasingly vital for overcoming drug resistance and enhancing therapeutic efficacy.

Comparative Biological Activity of 1,2,4-Triazole Derivatives

To contextualize the potential of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol, this section summarizes the in vitro activities of analogous compounds from the 1,2,4-triazole class. The data highlights the scaffold's promise against various cancer cell lines and microbial pathogens.

Table 1: Comparative Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Hydrazone derivative of 1,2,4-triazole-3-thiolMelanoma (IGR39)2 - 17[3]
Hydrazone derivative of 1,2,4-triazole-3-thiolTriple-Negative Breast Cancer2 - 17[3]
Chromen-2-one derivative of 1,2,4-triazoleHuman Colon Cancer (HCT 116)4.363[4]
4,5-Disubstituted-1,2,4-triazole-3-thiolsGeneral Antitumor Activity75% tumor inhibition[5]
Novel 1,2,4-triazole-EGFR/BRAF/Tubulin InhibitorsVarious Cancer Cell Lines3.6 (EGFR inhibition)[6]

Table 2: Comparative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Nalidixic acid-based 1,2,4-triazole-3-thioneP. aeruginosa16[7]
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolE. coli3.12[7]
5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsS. aureus, E. coliNot specified[2]
Thiazolo[3,2-b]-1,2,4-triazole derivativeXanthomonas oryzae pv. oryzae (Xoo)18.8[8]

Potential Mechanisms of Action & Pathways for Synergy

The anticancer and antimicrobial effects of 1,2,4-triazole derivatives are attributed to their ability to interact with various molecular targets.[1] Understanding these mechanisms is key to rationally designing synergistic drug combinations.

  • Enzyme Inhibition: A primary mechanism for 1,2,4-triazoles is the inhibition of key enzymes. In fungi, they famously target lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis and compromising cell membrane integrity.[1] In cancer, they have been shown to inhibit crucial enzymes like kinases (e.g., EGFR, BRAF), carbonic anhydrases, and topoisomerases, which are involved in cell signaling, proliferation, and DNA replication.[6][9]

  • Interference with DNA: The planar structure and nitrogen atoms of the triazole ring allow these compounds to intercalate with DNA or interfere with its replication, leading to cell cycle arrest and apoptosis.[9]

  • Modulation of Apoptosis and Autophagy: Many 1,2,4-triazole compounds exert their anticancer effects by modulating programmed cell death pathways, pushing cancer cells towards apoptosis.[9]

Combining 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol with a drug that targets a complementary pathway could lead to a synergistic effect. For example, pairing it with a standard chemotherapeutic agent that causes DNA damage could enhance cell killing if the triazole compound inhibits a key DNA repair enzyme.

Anticancer_Signaling_Pathway Generalized Anticancer Mechanism of 1,2,4-Triazoles cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes DNA_Replication DNA Replication & Repair Proliferation->DNA_Replication Apoptosis Apoptosis Triazole_Compound 1,2,4-Triazole Derivative Triazole_Compound->Receptor_Kinase Inhibits (Potential Synergy Point 1) Triazole_Compound->Signaling_Cascade Inhibits (e.g., BRAF) Triazole_Compound->DNA_Replication Interferes with (Potential Synergy Point 2) Triazole_Compound->Apoptosis Induces

Potential anticancer targets for 1,2,4-triazole derivatives.

Experimental Protocols for Synergy Evaluation

A systematic approach is required to identify and validate potential synergistic interactions. The following section details a proposed experimental workflow.

1. Primary Screening: Checkerboard Assay

  • Objective: To perform a high-throughput screening of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol in combination with a panel of known anticancer or antimicrobial drugs.

  • Methodology:

    • Prepare a 96-well plate with a two-dimensional concentration gradient. Serially dilute 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol along the rows and a second test drug along the columns.

    • Seed the wells with a constant number of cancer cells (e.g., 5,000 cells/well) or a standardized microbial inoculum.

    • Include controls for each drug alone and untreated cells/microbes.

    • Incubate for a predetermined period (e.g., 48-72 hours for cancer cells, 24 hours for bacteria).

    • Assess cell viability using an MTT assay or bacterial growth by measuring optical density (OD600).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for antimicrobial assays or the Combination Index (CI) using the Chou-Talalay method for anticancer assays.

    • Synergy: FICI < 0.5 or CI < 1

    • Additive: 0.5 ≤ FICI ≤ 4.0 or CI = 1

    • Antagonism: FICI > 4.0 or CI > 1

2. Secondary Validation: Isobologram Analysis

  • Objective: To visually confirm and quantify the synergistic interaction identified in the primary screen.

  • Methodology:

    • Determine the IC50 (or MIC) values of each drug individually.

    • Test several combinations of the two drugs at fixed ratios (e.g., based on their IC50 ratio).

    • Plot the concentrations of the two drugs that produce 50% inhibition on a graph.

    • Draw a "line of additivity" connecting the individual IC50 values on the x and y axes.

  • Data Analysis: Combination data points falling below the line of additivity indicate synergy.

3. Mechanistic Investigation

  • Objective: To elucidate the biological basis for the observed synergy.

  • Methodology (Example for an anticancer combination):

    • Cell Cycle Analysis: Treat cells with individual drugs and the synergistic combination. Use flow cytometry after propidium iodide staining to determine the effects on cell cycle distribution.

    • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis by the drug combination compared to single agents.

    • Western Blot Analysis: Probe for key proteins in signaling pathways suspected to be involved. For example, if targeting a kinase pathway, examine the phosphorylation status of downstream targets (e.g., p-ERK, p-AKT) with and without the drug combination.

Experimental_Workflow Workflow for Validating Synergistic Drug Combinations Start Hypothesis: Compound A + Drug B are synergistic Screening Phase 1: Primary Screening (Checkerboard Assay) Start->Screening Analysis1 Data Analysis (Calculate Combination Index / FICI) Screening->Analysis1 Validation Phase 2: Secondary Validation (Isobologram Analysis) Analysis1->Validation Promising Combinations Confirmation Interaction Confirmed? Validation->Confirmation Mechanism Phase 3: Mechanistic Studies (Western Blot, Flow Cytometry, etc.) Confirmation->Mechanism Yes NoSynergy No Synergy or Antagonism (Re-evaluate or Stop) Confirmation->NoSynergy No End Elucidate Synergy Mechanism Mechanism->End

A systematic workflow for synergy identification and validation.

Conclusion and Future Directions

While the synergistic potential of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol remains to be explicitly demonstrated, the extensive biological activity of the 1,2,4-triazole class provides a strong rationale for its investigation in combination therapies. The proposed experimental framework offers a clear path for researchers to systematically screen for, validate, and understand the mechanisms behind potential synergistic interactions. Such studies are crucial for the development of novel, more effective treatment regimens in oncology and infectious disease, potentially unlocking new therapeutic avenues for this promising class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Ethyl-5-pyridin-3-yl-4H-triazole-3-thiol

Essential Guide to the Safe Disposal of 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol, drawing upon safety data for structurally analogous compounds.

Immediate Safety Considerations:

Before handling 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol, it is crucial to be aware of its potential hazards. Based on data from similar triazole-thiol compounds, this chemical should be treated as hazardous. Always consult the specific Safety Data Sheet (SDS) for the compound if available. In the absence of a specific SDS, the following precautions, derived from analogous chemicals, should be strictly observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Hazard Profile Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][3]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3]
Other Hazards A notable stench may be present.[1][2]Handle in a well-ventilated area to minimize odor.

Step-by-Step Disposal Protocol

The disposal of 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol must be conducted in compliance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container with the full chemical name: "4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol" and appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents.

2. Containerization:

  • Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container. The container should be kept tightly closed when not in use.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.

4. Disposal:

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.

  • Do Not: Never dispose of this chemical down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to human health.

Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol in a laboratory setting.

AStart: Chemical Waste Generated(4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol)BIs the waste container properly labeled withchemical name and hazards?A->BCLabel the container immediately.B->CNoDSegregate from incompatible materials(e.g., strong oxidizing agents).B->DYesC->DEStore in a designated, sealed, andsecondarily contained waste container.D->EFIs the waste container full or ready for disposal?E->FGContinue to collect waste, ensuring thecontainer remains sealed when not in use.F->GNoHContact Environmental Health & Safety (EHS) for waste pickup.F->HYesG->FIWaste collected by licensedhazardous waste contractor.H->IJEnd: Proper DisposalI->J

Disposal Workflow for 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol.

Personal protective equipment for handling 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Essential Safety and Handling Guide for 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol26131-68-0C9H10N4S206.27

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar triazole-thiol compounds, 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol is anticipated to cause skin, eye, and respiratory irritation.[4] The thiol group also suggests the potential for a strong, unpleasant odor.[4] Strict adherence to the recommended PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Various Operations

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact- Nitrile or neoprene gloves[4] - Safety glasses with side shields or chemical splash goggles[1][5] - Lab coat[1][4] - NIOSH/MSHA approved respirator (e.g., N95)[4]
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors- Nitrile or neoprene gloves[4] - Chemical splash goggles[2][4] - Lab coat[2][4] - Work in a certified chemical fume hood[4]
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions- Nitrile or neoprene gloves[4] - Chemical splash goggles and face shield[4] - Flame-resistant lab coat[4] - Work in a certified chemical fume hood[4]
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors- Nitrile or neoprene gloves[4] - Chemical splash goggles[4] - Lab coat[4] - Work in a certified chemical fume hood[4]

Experimental Protocols: Safe Handling and Disposal

2.1. Engineering Controls: All procedures involving this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4] An eyewash station and a safety shower must be readily accessible.[1][3]

2.2. First Aid Measures:

  • If inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][6]

2.3. Spill Management: In case of a spill, evacuate the area and notify your supervisor. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.[4] The absorbent material should then be placed in a sealed container for hazardous waste disposal.[4] For larger spills, contact your institution's environmental health and safety department.

2.4. Disposal Plan: All waste containing 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Table 2: Disposal Procedures for Contaminated Materials

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated filter paper)Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste.[4]
Liquid Waste (e.g., reaction mixtures)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste.[4]
Contaminated PPE (gloves, disposable lab coats)Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste.[4]
Contaminated Glassware 1. Rinse with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.[4] 2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol.[4] 3. After decontamination, wash with soap and water.

Mandatory Visualizations

The following diagrams illustrate the necessary workflows for ensuring safety when handling 4-Ethyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol.

PPE_Selection_Workflowcluster_preparationPreparation Phasecluster_ppePPE RequirementsAssess TaskAssess TaskWeighing Solid?Weighing Solid?Assess Task->Weighing Solid?Preparing Solution?Preparing Solution?Weighing Solid?->Preparing Solution?NoAdd RespiratorAdd N95 RespiratorWeighing Solid?->Add RespiratorYesRunning Reaction?Running Reaction?Preparing Solution?->Running Reaction?NoUse Fume HoodWork in Fume HoodUse Splash GogglesPreparing Solution?->Use Fume HoodYesBasic PPEGlovesLab CoatSafety GlassesRunning Reaction?->Basic PPENoAdd Face ShieldAdd Face ShieldFlame-Resistant CoatRunning Reaction?->Add Face ShieldYesAdd Respirator->Preparing Solution?Use Fume Hood->Running Reaction?Add Face Shield->Basic PPE

PPE Selection Workflow Diagram

Disposal_Workflowcluster_waste_generationWaste Generationcluster_disposal_pathDisposal PathWaste GeneratedWaste GeneratedWaste Type?Waste Type?Waste Generated->Waste Type?Solid WasteSeal in LabeledHazardous Waste ContainerWaste Type?->Solid WasteSolidLiquid WasteCollect in LabeledHazardous Waste Container(No Mixing)Waste Type?->Liquid WasteLiquidContaminated PPESeal in BagPlace in HazardousWaste ContainerWaste Type?->Contaminated PPEPPEGlasswareRinse (Collect Rinse)Decontaminate (Bleach)WashWaste Type?->GlasswareGlasswareDispose via EHSDispose via InstitutionalEnvironmental Health & SafetySolid Waste->Dispose via EHSLiquid Waste->Dispose via EHSContaminated PPE->Dispose via EHSGlassware->Dispose via EHS

Waste Disposal Workflow Diagram

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.